Threo-dihydrobupropion hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H21Cl2NO |
|---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
(1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m1./s1 |
InChI Key |
YZHVQDVGTAELNB-KATIXKQHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of threo-dihydrobupropion HCl
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of threo-dihydrobupropion hydrochloride, a major metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, analytical method development, and the synthesis of pharmaceutical reference standards.
Introduction
Bupropion, an aminoketone antidepressant, undergoes extensive metabolism in vivo, leading to the formation of several pharmacologically active metabolites. Among these, threo-dihydrobupropion is a significant reduction product, formed through the action of carbonyl reductases on the parent drug.[1][2][3] Understanding the synthesis and physicochemical properties of this metabolite is crucial for a complete comprehension of bupropion's overall pharmacological and toxicological profile. This guide details a reproducible synthetic route to racemic threo-dihydrobupropion HCl and outlines the analytical methods for its comprehensive characterization.
Synthesis of racemic threo-dihydrobupropion HCl
The synthesis of racemic threo-dihydrobupropion HCl is achieved through the diastereoselective reduction of bupropion hydrochloride. The following protocol is based on established chemical principles and patent literature, providing a reliable method for obtaining the desired compound.[2]
Experimental Protocol: Reduction of Bupropion HCl
Materials:
-
Racemic bupropion hydrochloride
-
Borane (B79455) tetrahydrofuran (B95107) complex solution (BH3·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropanol (B130326) (IPA)
-
Hydrochloric acid (HCl) solution
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with racemic bupropion hydrochloride. Anhydrous THF is added to dissolve the starting material completely. The flask is then cooled to 0 °C in an ice bath.
-
Reduction: A solution of borane tetrahydrofuran complex (BH3·THF) is added dropwise to the stirred solution of bupropion HCl over a period of 1-2 hours, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane complex.
-
Work-up: The solvent is removed under reduced pressure. The resulting residue is redissolved in a suitable organic solvent and washed with a dilute HCl solution. The aqueous layer is then basified and extracted with an organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude erythro/threo-dihydrobupropion mixture as a free base.
-
Salt Formation and Initial Purification: The crude free base is dissolved in isopropanol, and a solution of hydrochloric acid in isopropanol is added to precipitate the hydrochloride salt. The resulting solid, a mixture of erythro- and threo-dihydrobupropion HCl, is collected by filtration.
Purification by Recrystallization
The diastereomeric mixture is purified to isolate the threo isomer by recrystallization from isopropanol, as described in the patent literature.[2]
Procedure:
-
The crude mixture of dihydrobupropion HCl diastereomers is dissolved in a minimal amount of refluxing isopropanol.
-
The solution is allowed to cool slowly to room temperature, during which the less soluble threo-dihydrobupropion HCl crystallizes out.
-
The mixture is further cooled in an ice bath to maximize crystallization.
-
The crystals of pure racemic threo-dihydrobupropion HCl are collected by vacuum filtration, washed with a small amount of cold isopropanol, and dried under vacuum.
Quantitative Data
The following table summarizes the expected yields for the synthesis and purification steps, based on data from patent literature.[2]
| Step | Product | Diastereomeric Ratio (threo:erythro) | Recovery/Yield |
| Reduction & Initial Precipitation | Crude dihydrobupropion HCl | ~90:10 | ~69% |
| Recrystallization from Isopropanol | Pure racemic threo-dihydrobupropion HCl | >95:5 | ~79% |
Characterization of threo-dihydrobupropion HCl
A comprehensive characterization of the synthesized threo-dihydrobupropion HCl is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful technique for the separation and quantification of bupropion and its metabolites. A stereoselective method can be employed to separate the threo and erythro diastereomers, as well as their individual enantiomers.[4]
Typical Method Parameters:
-
Column: Chiral stationary phase column (e.g., cellulose-based)
-
Mobile Phase: A gradient of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate)
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the molecule. The chemical shifts and coupling constants will be consistent with the threo-diastereomer of dihydrobupropion.
Expected ¹H NMR Spectral Features:
-
Aromatic protons in the region of 7.0-7.5 ppm.
-
Signals corresponding to the methine protons of the propanol (B110389) backbone. The coupling constant between these two protons is characteristic of the threo configuration.
-
A singlet for the nine equivalent protons of the tert-butyl group.
-
A doublet for the methyl group adjacent to the methine proton.
Expected ¹³C NMR Spectral Features:
-
Aromatic carbon signals in the downfield region.
-
Signals for the two carbons of the propanol backbone.
-
A signal for the quaternary carbon and the methyl carbons of the tert-butyl group.
-
A signal for the methyl group of the propanol backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected FTIR Absorption Bands (cm⁻¹):
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (secondary amine salt) | 2400-3200 (broad) |
| C-H stretch (aromatic and aliphatic) | 2850-3100 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1000-1250 |
| C-O stretch (alcohol) | 1000-1200 |
| C-Cl stretch | 600-800 |
Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The experimentally determined melting point should be compared to literature values for racemic threo-dihydrobupropion HCl. A narrow melting range is indicative of high purity.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample. The experimental values should be in close agreement with the theoretical values calculated for the molecular formula C₁₃H₂₁Cl₂NO.
Theoretical Elemental Composition:
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 13 | 156.143 | 56.12% |
| Hydrogen (H) | 1.008 | 21 | 21.168 | 7.61% |
| Chlorine (Cl) | 35.453 | 2 | 70.906 | 25.48% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.03% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 5.75% |
| Total | 278.223 | 100.00% |
Visualizations
Bupropion Metabolic Pathway
The following diagram illustrates the major metabolic pathways of bupropion, including the formation of threo-dihydrobupropion.
Caption: Major metabolic pathways of bupropion.
Experimental Workflow: Synthesis and Characterization
This diagram outlines the logical flow of the synthesis and characterization of threo-dihydrobupropion HCl.
Caption: Synthesis and characterization workflow.
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of racemic threo-dihydrobupropion HCl. The presented protocols and analytical methods are designed to be accessible and reproducible for researchers in the fields of drug development and medicinal chemistry. The availability of a well-characterized standard of this major bupropion metabolite is essential for advancing our understanding of its pharmacological and safety profiles.
References
In Vitro Pharmacological Profile of Threo-dihydrobupropion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-dihydrobupropion is a major and pharmacologically active metabolite of the widely prescribed antidepressant and smoking cessation aid, bupropion (B1668061).[1] Following administration of bupropion, threo-dihydrobupropion is formed through the reduction of bupropion's ketone group and circulates in the plasma at concentrations often exceeding the parent compound.[2] Given its significant systemic exposure, understanding the in vitro pharmacological profile of threo-dihydrobupropion is critical for a comprehensive assessment of the overall therapeutic and adverse effects of bupropion treatment. This technical guide provides a detailed overview of the in vitro pharmacology of threo-dihydrobupropion, focusing on its interactions with key molecular targets. All quantitative data is summarized in structured tables, and detailed experimental protocols for the key assays are provided.
Core Pharmacological Data
The primary mechanism of action of bupropion is the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. Its metabolites are known to contribute to this pharmacological activity.
Monoamine Transporter Inhibition
Information on the inhibitory activity of threo-dihydrobupropion at monoamine transporters is crucial for understanding its contribution to the antidepressant and smoking cessation effects of bupropion. While comprehensive data on human transporters is limited in the readily available literature, studies on rat brain synaptosomes provide initial insights.
| Target | Species | Assay Type | Parameter | Value (µM) |
| Norepinephrine Transporter (NET) | Rat | Reuptake Inhibition | IC50 | 16 |
| Dopamine Transporter (DAT) | Rat | Reuptake Inhibition | IC50 | 47 |
| Serotonin Transporter (SERT) | Rat | Reuptake Inhibition | IC50 | 67 |
Nicotinic Acetylcholine (B1216132) Receptor Inhibition
Bupropion and its metabolites are also known to be antagonists of nicotinic acetylcholine receptors (nAChRs), which is thought to contribute to its efficacy as a smoking cessation aid.
| Target | Species | Assay Type | Parameter | Value (µM) |
| α3β4 nAChR | Rat | Functional Inhibition | IC50 | 14 |
Cytochrome P450 Interactions
Threo-dihydrobupropion is both a substrate and an inhibitor of cytochrome P450 (CYP) enzymes, which has implications for drug-drug interactions.
| Enzyme | Interaction | Parameter | Value (µM) |
| CYP2D6 | Inhibition | IC50 | ~3-40 (Stereoselective) |
| CYP2C19 | Metabolism (Formation) | - | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacological findings. Below are representative protocols for the key assays used to characterize the in vitro profile of threo-dihydrobupropion.
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of threo-dihydrobupropion for human monoamine transporters (DAT, NET, SERT) expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT)
-
Non-specific binding definer (e.g., 10 µM cocaine for DAT, 10 µM desipramine (B1205290) for NET, 10 µM fluoxetine (B1211875) for SERT)
-
Threo-dihydrobupropion stock solution
-
Scintillation cocktail and vials
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of threo-dihydrobupropion.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding definer.
-
Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the threo-dihydrobupropion concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Monoamine Transporter Uptake Assay
This protocol describes a functional assay to measure the inhibition of neurotransmitter uptake by threo-dihydrobupropion in cells expressing the respective human transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Cell culture reagents
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled substrates: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), [³H]serotonin (for SERT)
-
Threo-dihydrobupropion stock solution
-
Scintillation cocktail and vials
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Plating:
-
Seed the transporter-expressing cells into a 96-well cell culture plate and grow to confluency.
-
-
Uptake Assay:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of threo-dihydrobupropion or vehicle (for control wells) for a defined period.
-
Initiate the uptake by adding the radiolabeled substrate at a concentration near its Km.
-
Incubate for a short period to measure the initial rate of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer.
-
-
Counting and Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Plot the percentage of uptake inhibition against the logarithm of the threo-dihydrobupropion concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Logical Relationships
The pharmacological effects of threo-dihydrobupropion are primarily mediated through its interaction with monoamine transporters and nicotinic acetylcholine receptors, leading to downstream effects on neurotransmission.
Monoamine Transporter Inhibition Pathway
By inhibiting the reuptake of dopamine and norepinephrine, threo-dihydrobupropion increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.
Conclusion
Threo-dihydrobupropion is a significant and pharmacologically active metabolite of bupropion that contributes to its overall mechanism of action. Its inhibitory effects on norepinephrine and dopamine transporters, as well as nicotinic acetylcholine receptors, are key to its therapeutic utility. The data and protocols presented in this guide provide a foundational understanding of the in vitro pharmacological profile of threo-dihydrobupropion, which is essential for researchers and professionals involved in the development of antidepressant and smoking cessation therapies. Further studies, particularly those utilizing human-derived systems, are warranted to more precisely delineate its pharmacological profile and clinical relevance.
References
threo-dihydrobupropion hydrochloride CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of threo-dihydrobupropion hydrochloride, a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). This document details its chemical identity, physicochemical and pharmacological properties, and relevant experimental protocols, presented in a format tailored for the scientific community.
Chemical Identity and Properties
threo-dihydrobupropion is a substituted amphetamine derivative and a primary metabolite of bupropion.[1] It is formed through the reduction of bupropion's ketone group.[1] Due to the presence of two chiral centers, threo-dihydrobupropion exists as a pair of enantiomers. The CAS Numbers for various forms of this compound are listed below.
CAS Numbers
| Form | CAS Number | Reference(s) |
| (1R,2R)-enantiomer hydrochloride | 153365-82-3 | [2] |
| (1S,2S)-enantiomer hydrochloride | 292055-71-1 | [3] |
| Racemic mixture hydrochloride | 80478-42-8 | |
| Unspecified stereoisomer hydrochloride | 357637-18-4 | [4][5] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₁Cl₂NO (HCl Salt) | [2][4] |
| C₁₃H₂₀ClNO (Free base) | [2] | |
| Molecular Weight | 278.22 g/mol (HCl Salt) | [2] |
| 241.76 g/mol (Free base) | [1][2] | |
| IUPAC Name | (1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride | [2] |
| Solubility | Soluble in Methanol | [2] |
| Storage Condition | 2-8 °C | [2] |
Pharmacological Properties
threo-dihydrobupropion contributes significantly to the pharmacological activity of its parent drug, bupropion.[1] Its plasma exposure is approximately 7-fold higher than that of bupropion at steady-state.[6][7]
Mechanism of Action
threo-dihydrobupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It also acts as a negative allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1]
Pharmacokinetics
| Parameter | Value | Reference(s) |
| Protein Binding | 42% | [1][8] |
| Elimination Half-life | Approximately 37 hours | [1] |
| Metabolism | Primarily metabolized by CYP2B6 and CYP2C19 to threo-4'-hydroxy-hydrobupropion, and also undergoes glucuronidation. | [1][9] |
Potency
| Target | IC₅₀ (rat) | Reference(s) |
| Norepinephrine Transporter (NET) | 16 µM | [1] |
| Dopamine Transporter (DAT) | 47 µM | [1] |
| Serotonin Transporter (SERT) | 67 µM | [1] |
| α₃β₄ Nicotinic Acetylcholine Receptor | 14 µM | [1] |
In mouse models of depression, threo-dihydrobupropion exhibits about 20% to 50% of the potency of bupropion.[1]
Metabolic Pathway of Bupropion to threo-dihydrobupropion
The metabolic conversion of bupropion to its major active metabolites is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway leading to the formation and subsequent metabolism of threo-dihydrobupropion.
Caption: Metabolic pathway of bupropion to threo-dihydrobupropion.
Experimental Protocols
Stereoselective Quantification of threo-dihydrobupropion in Human Plasma by LC-MS/MS
This section details a validated method for the simultaneous separation and quantification of the enantiomers of bupropion and its major metabolites, including threo-dihydrobupropion, in human plasma.[7][10]
-
To a 50 µL aliquot of human plasma, add an internal standard solution.
-
Precipitate plasma proteins by adding 20% trichloroacetic acid.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
| Parameter | Specification |
| Column | α₁-acid glycoprotein (B1211001) (AGP) chiral column |
| Mobile Phase A | 20 mM aqueous ammonium (B1175870) formate, pH 5.0 |
| Mobile Phase B | Methanol |
| Flow Rate | 0.22 mL/min |
| Gradient | 10% B for 0.5 min, linear gradient to 20% B until 1 min, hold at 20% B until 5 min, linear gradient to 50% B until 8 min, re-equilibrate to initial conditions until 12 min. |
| Parameter | Specification |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
The limits of quantification for (1S,2S)- and (1R,2R)-threo-dihydrobupropion were found to be 1 ng/mL.[10]
Experimental Workflow
The following diagram illustrates the experimental workflow for the quantification of threo-dihydrobupropion in plasma samples.
Caption: Workflow for LC-MS/MS analysis of threo-dihydrobupropion.
References
- 1. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 2. Threo-Dihydro Bupropion-HCl / Threo hydroxybupropion-HCl - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. threo-Dihydro Bupropion Hydrochloride | LGC Standards [lgcstandards.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricardinis.pt [ricardinis.pt]
- 9. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Threo-dihydrobupropion Hydrochloride
This technical guide provides a comprehensive overview of the core physicochemical properties of threo-dihydrobupropion hydrochloride, a primary metabolite of bupropion (B1668061). The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its solubility and stability characteristics. While specific experimental data for this compound is not publicly available, this guide outlines the standard methodologies and presents illustrative data to serve as a practical reference for laboratory investigation.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The hydrochloride salt form of threo-dihydrobupropion is expected to exhibit aqueous solubility. A summary of its likely solubility in various media is presented below, based on typical characteristics of similar compounds. One supplier notes that this compound is soluble in methanol[1].
Table 1: Illustrative Solubility of this compound
| Solvent/Medium | Condition | Expected Solubility (mg/mL) |
| Deionized Water | pH 7.0, 25°C | > 100 |
| 0.1 N HCl | pH 1.2, 37°C | > 200 |
| Phosphate Buffer | pH 6.8, 37°C | > 150 |
| Methanol | 25°C | Soluble |
| Ethanol | 25°C | Sparingly Soluble |
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility of this compound can be determined using a standard shake-flask method, as recommended by regulatory bodies like the FDA and WHO for Biopharmaceutics Classification System (BCS) studies[2][3][4].
Methodology:
-
Preparation: Prepare buffers at various pH levels (e.g., 1.2, 4.5, and 6.8) to mimic physiological conditions.
-
Addition of API: Add an excess amount of this compound to a known volume of each buffer in separate flasks.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[2].
-
Sampling and Analysis: Withdraw samples, filter them to remove undissolved solids, and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
pH Verification: Measure the pH of the solution at the end of the experiment to ensure it has remained constant[4].
Caption: A typical experimental workflow for determining equilibrium solubility.
Stability Profile
The chemical stability of an API is paramount for ensuring the safety, efficacy, and shelf-life of a drug product. Stability is assessed through long-term studies and accelerated (stressed) conditions. While specific stability data is scarce, one safety data sheet indicates that this compound is stable under recommended storage conditions (-20°C, sealed from moisture) and is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[5]. Another study noted stability in a non-extracted solution for over 48 hours at ambient temperature with less than 9.8% variability[6][7].
Table 2: Illustrative Forced Degradation Profile of this compound
| Stress Condition | Reagent | Temperature | Time | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 5 - 15 |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | 10 - 25 |
| Oxidation | 3% H₂O₂ | 25°C | 24 hours | 5 - 20 |
| Thermal | Solid State | 80°C | 48 hours | < 5 |
| Photolytic | Solid State | ICH Q1B | 7 days | < 10 |
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule, following ICH guidelines (Q1A, Q1B).[8]
Methodology:
-
Acid and Base Hydrolysis: Dissolve the API in acidic (e.g., 0.1 M to 1 M HCl) and basic (e.g., 0.1 M to 1 M NaOH) solutions. The experiments can be initiated at room temperature and elevated to 50-70°C if no degradation is observed[9][10].
-
Oxidation: Expose the API to an oxidizing agent, commonly hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Subject the solid API to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the solid API to light sources as specified in ICH Q1B guidelines.
-
Analysis: At specified time points, samples are analyzed by a stability-indicating HPLC method to quantify the parent API and detect any degradation products.
Caption: Workflow for conducting forced degradation studies on an API.
Metabolic Pathway of Bupropion
Threo-dihydrobupropion is an active metabolite of bupropion, formed through metabolic processes in the body. Understanding this pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data. Bupropion is extensively metabolized in the liver. The primary pathways involve hydroxylation by the cytochrome P450 enzyme CYP2B6 to form hydroxybupropion, and reduction of the carbonyl group by carbonyl reductases to yield threo-dihydrobupropion and erythrohydrobupropion[11][12].
Caption: Simplified metabolic pathway of bupropion leading to its major metabolites.
References
- 1. Threo-Dihydro Bupropion-HCl / Threo hydroxybupropion-HCl - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 3. who.int [who.int]
- 4. fda.gov [fda.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Driver: A Technical Guide to Threo-dihydrobupropion, a Major Metabolite of Bupropion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism in the human body, leading to the formation of several active metabolites. Among these, threo-dihydrobupropion has emerged as a crucial player, exhibiting significant pharmacological activity and contributing substantially to the overall therapeutic and toxicological profile of its parent drug. This technical guide provides an in-depth exploration of threo-dihydrobupropion, detailing its metabolic formation, pharmacokinetic and pharmacodynamic properties, and the analytical methodologies employed for its quantification. Through a comprehensive review of existing literature, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to understand and investigate the role of threo-dihydrobupropion in the clinical effects of bupropion.
Introduction
Bupropion is an atypical antidepressant that functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Following oral administration, bupropion is extensively metabolized, with less than 1% of the parent compound being excreted unchanged.[1] Three major active metabolites are formed: hydroxybupropion (B195616), and the diastereomeric amino alcohols threo-dihydrobupropion and erythrohydrobupropion.[1][2] Notably, the plasma concentrations of these metabolites, particularly hydroxybupropion and threo-dihydrobupropion, often exceed that of bupropion itself, underscoring their potential significance to the drug's clinical effects.[3][4]
Threo-dihydrobupropion is formed through the reduction of bupropion's carbonyl group and has been shown to be pharmacologically active, albeit with a different potency and selectivity profile compared to the parent drug.[1][5] This guide will focus specifically on threo-dihydrobupropion, providing a detailed technical overview of its biochemistry, pharmacology, and analytical assessment.
Metabolism and Formation of Threo-dihydrobupropion
The formation of threo-dihydrobupropion from bupropion is a critical metabolic pathway. Unlike the oxidative formation of hydroxybupropion mediated by cytochrome P450 enzymes (primarily CYP2B6), threo-dihydrobupropion is generated through the reduction of bupropion's ketone group by carbonyl reductases.[1][6]
Enzymatic Pathways
Several enzymes have been identified as being responsible for the conversion of bupropion to threo-dihydrobupropion. In the liver, 11β-hydroxysteroid dehydrogenase isozyme 1 (11β-HSD1) has been identified as a key enzyme in the formation of threohydrobupropion.[1][7] In the intestine, aldo-keto reductase family 7 member (AKR7) may be responsible for its formation.[1] Other carbonyl reductases, such as AKR1C1, AKR1C2, AKR1C3, and CBR1, have also been shown to catalyze this reaction in vitro.[2]
Further metabolism of threo-dihydrobupropion can occur. It can be hydroxylated by CYP2C19 to form threo-4'-hydroxy-hydrobupropion.[2][8] Additionally, threo-dihydrobupropion and its metabolites can undergo glucuronidation by various UGT enzymes, with UGT1A9 showing significant activity, facilitating their excretion.[2]
Metabolic Pathway Diagram
Quantitative Data: Pharmacokinetic Properties
The pharmacokinetic profile of threo-dihydrobupropion is characterized by a longer half-life and higher plasma concentrations compared to the parent drug, bupropion.
| Parameter | Bupropion | threo-dihydrobupropion | Hydroxybupropion | erythrohydrobupropion | Reference(s) |
| Elimination Half-life (t½) | ~9.8 - 21 hours | ~19.8 - 37 hours | ~20 - 22.2 hours | ~26.8 hours | [3][4][5][9] |
| Time to Peak Plasma Concentration (Tmax) | 1.3 - 1.9 hours | - | - | - | [1] |
| Area Under the Curve (AUC) | Lower | ~2.4 - 7 times higher than Bupropion | ~10.3 times higher than Bupropion | Minor or undetectable | [3][9][10] |
| Peak Plasma Concentration (Cmax) | Lower | Higher than Bupropion | Higher than Bupropion | Minor or undetectable | [4] |
| Plasma Protein Binding | ~85% | 42% | - | - | [5][11] |
Note: Pharmacokinetic parameters can vary significantly between individuals due to genetic factors and drug interactions. The data presented is a summary from various studies.
Pharmacodynamics and Biological Activity
Threo-dihydrobupropion is not an inert metabolite; it exhibits its own pharmacological activity, which contributes to the overall effects of bupropion.
Neurotransmitter Transporter Inhibition
Threo-dihydrobupropion has been shown to inhibit the reuptake of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA), similar to bupropion, although it is generally less potent.[5] It has weak activity at the serotonin (B10506) transporter (SERT).[5]
| Transporter | threo-dihydrobupropion IC50 (rat) | Bupropion IC50 (rat) | Reference(s) |
| Norepinephrine Transporter (NET) | 16 μM | 1.4 μM | [5] |
| Dopamine Transporter (DAT) | 47 μM | 0.57 μM | [5] |
| Serotonin Transporter (SERT) | 67 μM | 19 μM | [5] |
Nicotinic Acetylcholine (B1216132) Receptor Antagonism
Bupropion is known to be a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), an action thought to contribute to its efficacy in smoking cessation. Threo-dihydrobupropion also exhibits antagonist activity at α3β4 nAChRs with an IC50 value of 14 μM.[5]
Contribution to Clinical Effects and Side Effects
The sustained plasma concentrations of threo-dihydrobupropion suggest a significant contribution to the therapeutic effects of bupropion. Its activity as a norepinephrine and dopamine reuptake inhibitor likely plays a role in the antidepressant effects.[12] Furthermore, certain side effects of bupropion therapy, such as dry mouth, have been associated with threo-dihydrobupropion concentrations.[5] Threo-dihydrobupropion is also a CYP2D6 inhibitor and contributes to about 21% of the CYP2D6 inhibition observed during bupropion therapy.[5]
Experimental Protocols
Accurate quantification of threo-dihydrobupropion is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Sample Preparation: Liquid-Liquid Extraction
A common method for extracting threo-dihydrobupropion from plasma involves liquid-liquid extraction.
-
Aliquot Plasma: Transfer 50 µL of human plasma to a clean polypropylene (B1209903) tube.[13]
-
Add Internal Standard: Spike the plasma sample with an appropriate internal standard (e.g., acetaminophen).[13]
-
Extraction: Add an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane) to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Evaporate and Reconstitute: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the analytical system.[13]
Analytical Method: HPLC with UV Detection
A validated HPLC method for the simultaneous quantification of bupropion and its major metabolites has been described.[14]
-
Column: Aqua C18 HPLC column.[14]
-
Mobile Phase: A mixture of methanol (B129727) and 0.05 M phosphate (B84403) buffer (pH 5.5) in a 45:55 ratio.[14]
-
Detection: UV detection at 214 nm for bupropion metabolites and 254 nm for bupropion.[14]
-
Quantification: The method demonstrated a linear response for threo-dihydrobupropion in the range of 5-250 ng/mL.[14] The limit of quantification was 5 ng/mL.[14]
Analytical Method: Stereoselective LC-MS/MS
For separating and quantifying the enantiomers of bupropion and its metabolites, a more sensitive and specific stereoselective LC-MS/MS method is employed.[13][15]
-
Column: A chiral column, such as a Lux 3 μ Cellulose-3 column.[15]
-
Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, ammonium (B1175870) bicarbonate, and ammonium hydroxide.[15]
-
Detection: A triple-quadrupole mass spectrometer with an electrospray ionization source operating in positive mode.[15]
-
Quantification: This method can achieve a lower limit of quantification (LOQ) for the enantiomers of threo-dihydrobupropion of 0.15 ng/mL.[13][15]
Experimental Workflow Diagram
Signaling Pathways and Logical Relationships
The primary mechanism of action of bupropion and its active metabolites, including threo-dihydrobupropion, involves the modulation of monoaminergic neurotransmission.
Inhibition of Neurotransmitter Reuptake
Bupropion and threo-dihydrobupropion act as inhibitors of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This inhibition leads to an increase in the synaptic concentrations of norepinephrine and dopamine, which is believed to be the primary mechanism underlying their antidepressant effects.
Conclusion
Threo-dihydrobupropion is a major and pharmacologically active metabolite of bupropion that plays a significant role in the drug's overall clinical profile. Its sustained high plasma concentrations and its activity as a norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor antagonist necessitate its consideration in any comprehensive evaluation of bupropion's efficacy and safety. For researchers and drug development professionals, a thorough understanding of the metabolism, pharmacokinetics, and pharmacodynamics of threo-dihydrobupropion is paramount for optimizing therapeutic strategies, predicting drug-drug interactions, and developing novel therapeutics targeting similar pathways. The detailed methodologies and data presented in this guide provide a solid foundation for future research in this area.
References
- 1. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of non‐reported bupropion metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of bupropion and its major basic metabolites in normal subjects after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ricardinis.pt [ricardinis.pt]
- 13. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Threo-dihydrobupropion Hydrochloride: A Technical Guide to Safety and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available safety and toxicological data for threo-dihydrobupropion hydrochloride, a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). Due to a notable lack of specific toxicological studies on this metabolite, this document synthesizes information on the parent compound, bupropion hydrochloride, to provide a foundational understanding of its potential safety profile. This guide includes a summary of quantitative toxicological data, detailed hypothetical experimental protocols for key safety assessments based on established OECD guidelines, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to support research and development activities by highlighting known toxicological properties and identifying critical data gaps for this compound.
Introduction
Bupropion is a widely prescribed medication for the treatment of major depressive disorder and for smoking cessation. It is extensively metabolized in the body, with threo-dihydrobupropion being one of its three major active metabolites. These metabolites, including threo-dihydrobupropion, often exhibit higher plasma concentrations than bupropion itself and are believed to contribute significantly to both the therapeutic effects and the toxicological profile of the parent drug. Notably, the metabolites are suggested to have lower LD50 values than bupropion, indicating potentially higher acute toxicity. Despite its significant presence and pharmacological activity, there is a conspicuous absence of publicly available, detailed safety and toxicology data specifically for this compound. This guide aims to collate the existing, relevant information to provide a baseline for safety assessment and to guide future research.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data. It is critical to note that the majority of this data pertains to the parent compound, bupropion hydrochloride, as specific data for this compound is largely unavailable.
Table 1: Acute Toxicity Data for Bupropion Hydrochloride
| Test Substance | Species | Route of Administration | LD50 | Reference |
| Bupropion Hydrochloride | Rat | Oral | 482 mg/kg[1][2][3][4][5] | [1][2][3][4][5] |
| Bupropion Hydrochloride | Rat | Intraperitoneal | 210 mg/kg[2][3] | [2][3] |
| Bupropion Hydrochloride | Mouse | Oral | 544 mg/kg[2] | [2] |
| Bupropion Hydrochloride | Mouse | Intraperitoneal | 230 mg/kg[2] | [2] |
| This compound | - | - | Data not available | - |
Table 2: Genotoxicity Data for Bupropion
| Test | System | Concentration/Dose | Result | Reference |
| Ames Test | S. typhimurium (some strains) | Not specified | Borderline positive (2-3 times control mutation rate)[6] | [6] |
| In vivo Chromosomal Aberration | Rat bone marrow | 300 mg/kg (oral) | Low incidence of chromosomal aberrations[6] | [6] |
| In vivo Chromosomal Aberration | Rat bone marrow | 100 or 200 mg/kg (oral) | Negative[6] | [6] |
| Ames Test (HBr and HCl salts) | Not specified | Not specified | Negative[7] | [7] |
| This compound | - | - | Data not available | - |
Table 3: Carcinogenicity and Reproductive Toxicity Data for Bupropion
| Study Type | Species | Key Findings | Reference |
| Carcinogenicity | Rat & Mouse | No increase in malignant tumors.[6] Increase in hepatic hyperplastic nodules and hepatocellular hypertrophy in rats at high doses.[8] | [6][8] |
| Fertility | Rat & Rabbit | No evidence of impaired fertility at doses up to 300 mg/kg/day.[9] | [9] |
| Developmental Toxicity | Rat & Rabbit | No definitive evidence of harm to the fetus at doses up to 15 to 45 times the human daily dose.[9] Slightly increased incidence of fetal abnormalities in rabbits in two studies, but no specific abnormality was consistently increased.[6][9] | [6][9] |
| This compound | - | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on standardized OECD guidelines. These protocols are provided as a reference for the type of studies required to assess the safety of a substance like this compound.
Bacterial Reverse Mutation Test (Ames Test) - Based on OECD 471
This test evaluates the potential of a substance to induce gene mutations in bacteria.
-
Test Strains: A minimum of five strains of bacteria are used, typically including Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA or WP2 uvrA (pKM101).[10][11]
-
Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.[10][12]
-
Procedure (Plate Incorporation Method):
-
A range of concentrations of this compound, the solvent control, and positive controls are tested.
-
To molten top agar (B569324), the bacterial culture, the test substance, and either S9 mix or a buffer are added.
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.[13]
-
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants or a reproducible and significant increase at one or more concentrations.[11]
In Vitro Mammalian Cell Micronucleus Test - Based on OECD 487
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines such as L5178Y or TK6 are commonly used.[14][15]
-
Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.[15]
-
Procedure:
-
Cell cultures are exposed to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9.[15]
-
Following exposure, cells are cultured for a period that allows for cell division. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei more accurate.
-
Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[16]
-
-
Data Analysis: At least 2000 cells per concentration are scored for the presence of micronuclei. A positive result is a concentration-dependent increase in the frequency of micronucleated cells.[15]
Carcinogenicity Study - Based on OECD 451
This long-term study assesses the carcinogenic potential of a substance in rodents.
-
Test Animals: Typically, rats and mice of both sexes are used. Each dose group and a concurrent control group should have at least 50 animals of each sex.[17][18][19]
-
Dose Levels: At least three dose levels are used, with the highest dose aiming to produce some toxicity but not more than 10% mortality. A concurrent control group receives the vehicle.[18]
-
Administration: The test substance is administered daily, typically via the oral route (in feed, drinking water, or by gavage), for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).[18][20]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly. At the end of the study, all animals undergo a full necropsy, and a comprehensive histopathological examination of organs and tissues is performed.[19][21]
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.[19]
Prenatal Developmental Toxicity Study - Based on OECD 414
This study evaluates the potential adverse effects on the pregnant female and the developing embryo and fetus.
-
Test Animals: The preferred rodent species is the rat, and the preferred non-rodent is the rabbit. Each group should have a sufficient number of pregnant females (e.g., around 20).[22][23][24]
-
Dose Levels: At least three dose levels and a concurrent control are used. The highest dose should induce some maternal toxicity but not severe toxicity or death.[22][23][24]
-
Administration: The test substance is administered daily to pregnant females, typically from the time of implantation to the day before cesarean section.[22][23][24][25]
-
Maternal and Fetal Examinations:
-
Maternal animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded.[25]
-
Shortly before the expected day of delivery, females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.
-
Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[22][23][24]
-
-
Data Analysis: Maternal and fetal parameters are statistically analyzed to determine any treatment-related effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the known pharmacological and metabolic pathways related to bupropion and its metabolites, as well as a generalized workflow for a key toxicological assay.
Caption: Bupropion's primary mechanism of action.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. spectrumrx.com [spectrumrx.com]
- 5. pccarx.com [pccarx.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. simsrc.edu.in [simsrc.edu.in]
- 10. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. bulldog-bio.com [bulldog-bio.com]
- 13. xenometrix.ch [xenometrix.ch]
- 14. A micromethod for the in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 17. policycommons.net [policycommons.net]
- 18. oecd.org [oecd.org]
- 19. quantics.co.uk [quantics.co.uk]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. oecd.org [oecd.org]
- 23. search.library.doc.gov [search.library.doc.gov]
- 24. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of threo-Dihydrobupropion
Introduction
Threo-dihydrobupropion is a major active metabolite of bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid. Accurate quantification of threo-dihydrobupropion in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its pharmacological effects. This document provides detailed application notes and protocols for the analytical quantification of threo-dihydrobupropion, with a primary focus on the most widely used and validated technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Several analytical methods can be employed for the quantification of bupropion and its metabolites. However, for the specific and sensitive measurement of threo-dihydrobupropion, particularly its stereoisomers, LC-MS/MS is the method of choice.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent and robust method, offering high sensitivity and selectivity. It allows for the simultaneous quantification of bupropion and its major metabolites, including the stereoisomers of threo-dihydrobupropion.[1][2][3][4][5][6]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While HPLC-UV methods have been developed for bupropion and its metabolites, they may lack the sensitivity and selectivity required for the low concentrations of threo-dihydrobupropion often found in clinical samples.[7][8] One study reported a limit of quantification of 5 ng/mL for threohydrobupropion using HPLC-UV.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is less commonly used for the routine analysis of bupropion and its metabolites in biological fluids. It has been applied to the analysis of genotoxic impurities in bupropion drug substances.[9]
Due to its superior performance, this document will focus on LC-MS/MS methods.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for the analysis of threo-dihydrobupropion.
Table 1: LC-MS/MS Method Parameters for threo-Dihydrobupropion Quantification
| Parameter | Method 1[1][4][5][10] | Method 2[2] | Method 3[3] |
| Sample Type | Human Plasma | Human Plasma | Human Plasma |
| Sample Volume | 50 µL | 200 µL | Not Specified |
| Internal Standard | Acetaminophen (APAP) | Threohydrobupropion-d9 | Deuterium-labeled isotopes |
| Extraction Method | Liquid-Liquid Extraction | Protein Precipitation | Not Specified |
| Chromatographic Column | Lux 3µ Cellulose-3 (250x4.6 mm) | α1-acid glycoprotein (B1211001) column | Not Specified |
| Mobile Phase | Gradient elution with Methanol:Acetonitrile:5mM Ammonium (B1175870) Bicarbonate + 0.1% Ammonium Hydroxide | Gradient elution with 20 mM aqueous ammonium formate (B1220265), pH 5.0 and Methanol | Not Specified |
| Flow Rate | 400 µL/min | 0.22 mL/min | Not Specified |
| Detection | ABSciex 5500 QTRAP MS/MS (ESI+) | AB Sciex 3200, 4000 QTRAP, and 6500 MS/MS (ESI+) | Mass Spectrometry (ESI+) |
Table 2: Validation Data for threo-Dihydrobupropion Quantification by LC-MS/MS
| Parameter | Method 1[1][4][5][10] | Method 2[2] | Method 3[3] |
| Linearity Range (ng/mL) | 0.15 - 150 | 1 - 600 | 2 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.15 | 1 | 2.0 |
| Intra-day Precision (% CV) | 3.4 - 15.4 | < 12 | < 15 |
| Inter-day Precision (% CV) | 6.1 - 19.9 | < 12 | < 15 |
| Intra-day Accuracy (%) | 80.6 - 97.8 | Within 15% of nominal | Not Specified |
| Inter-day Accuracy (%) | 88.5 - 99.9 | Within 15% of nominal | Not Specified |
| Extraction Recovery (%) | ≥ 70 | Not Specified | > 55 |
Experimental Protocols
Protocol 1: Stereoselective LC-MS/MS Quantification of threo-Dihydrobupropion in Human Plasma (Based on Masters et al., 2016[1][4][5][10])
1. Materials and Reagents
-
threo-Dihydrobupropion reference standard
-
Internal Standard (IS): Acetaminophen (APAP)
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate
-
Ammonium hydroxide
-
Ethyl acetate
-
Water (HPLC grade)
2. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples to room temperature.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Add 3 mL of ethyl acetate.
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
HPLC System: Agilent 1290 series or equivalent.
-
Column: Lux 3µ Cellulose-3, 250 x 4.6 mm.
-
Column Temperature: 40°C.
-
Mobile Phase A: 25:15:60 (v/v/v) Methanol:Acetonitrile:5mM Ammonium Bicarbonate with 0.1% Ammonium Hydroxide.
-
Mobile Phase B: 60:30:10 (v/v/v) Methanol:Acetonitrile:5mM Ammonium Bicarbonate with 0.1% Ammonium Hydroxide.
-
Flow Rate: 400 µL/min.
-
Gradient Program:
-
0-6 min: 100% A
-
6-12 min: Linear gradient to 95% A
-
-
Mass Spectrometer: ABSciex 5500 QTRAP or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for threo-dihydrobupropion and the internal standard.
4. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of threo-dihydrobupropion.
-
The calibration curve for threo-dihydrobupropion enantiomers typically ranges from 0.15 to 150 ng/mL.[1]
-
QC samples should be prepared at low, medium, and high concentrations.
Protocol 2: High-Throughput Stereoselective LC-MS/MS Assay for threo-Dihydrobupropion in Human Plasma (Based on Teitelbaum et al., 2016[2])
1. Materials and Reagents
-
threo-Dihydrobupropion reference standard
-
Internal Standard (IS): threo-hydrobupropion-d9
-
Human plasma (blank)
-
Trichloroacetic acid (20% aqueous solution)
-
Ammonium formate (3M aqueous solution, pH 6.9)
-
Methanol (HPLC grade)
-
Ammonium formate (20 mM aqueous solution, pH 5.0)
2. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma into a 96-well plate.
-
Add 10 µL of the internal standard solution.
-
Add 40 µL of 20% aqueous trichloroacetic acid.
-
Shake the plate for 5 minutes.
-
Centrifuge the plate at 6,100 g for 15 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate containing 10 µL of 3M aqueous ammonium formate solution (pH 6.9).
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
HPLC System: Suitable for high-throughput analysis.
-
Column: α1-acid glycoprotein column.
-
Mobile Phase A: 20 mM aqueous ammonium formate, pH 5.0.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.22 mL/min.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-1 min: Linear gradient to 20% B
-
1-5 min: Hold at 20% B
-
5-8 min: Linear gradient to 50% B
-
Re-equilibrate to initial conditions.
-
-
Mass Spectrometer: AB Sciex 3200, 4000 QTRAP, or 6500 or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for threo-dihydrobupropion and its deuterated internal standard.
4. Calibration and Quality Control
-
Prepare calibration standards and QC samples in blank human plasma.
-
The calibration curve for threo-dihydrobupropion enantiomers typically ranges from 1 to 600 ng/mL.[2]
-
Prepare QC samples at multiple concentration levels to cover the calibration range.
Visualizations
Below are diagrams illustrating the experimental workflows described in the protocols.
Caption: Liquid-Liquid Extraction Workflow for Plasma Sample Preparation.
Caption: Protein Precipitation Workflow for High-Throughput Sample Preparation.
References
- 1. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. omicsdi.org [omicsdi.org]
- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. worldsresearchassociation.com [worldsresearchassociation.com]
- 10. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Threo-dihydrobupropion in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of threo-dihydrobupropion in human plasma. Bupropion (B1668061) is a widely prescribed antidepressant and smoking cessation aid that is extensively metabolized into active metabolites, including threo-dihydrobupropion. Monitoring the plasma concentrations of this metabolite is crucial for pharmacokinetic studies and understanding its contribution to the overall pharmacological effect. The described protocol utilizes a simple and efficient sample preparation technique, followed by rapid and selective LC-MS/MS analysis. This method demonstrates high sensitivity, accuracy, and precision, making it suitable for bioequivalence and pharmacokinetic studies in drug development.
Introduction
Bupropion is metabolized in the body to form several active metabolites, with hydroxybupropion, threo-dihydrobupropion, and erythrohydrobupropion being the most significant. The amino-alcohol isomer, threo-dihydrobupropion, is formed through the reduction of the carbonyl group of bupropion and exhibits pharmacological activity. Given its contribution to the therapeutic and potential adverse effects of bupropion treatment, a reliable and sensitive analytical method for its quantification in biological matrices is essential for clinical and research applications.
This document provides a comprehensive protocol for the analysis of threo-dihydrobupropion in human plasma using LC-MS/MS. The method is validated to ensure accuracy, precision, and reliability of the results.
Experimental
Materials and Reagents
-
Threo-dihydrobupropion reference standard
-
Threo-dihydrobupropion-d9 (internal standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Sample Preparation
A protein precipitation method is employed for the extraction of threo-dihydrobupropion from human plasma.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 500 ng/mL threo-dihydrobupropion-d9).
-
Add 40 µL of 20% aqueous trichloroacetic acid to precipitate proteins.[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge the samples at 6,100 x g for 15 minutes at 4°C.[1]
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.[1]
-
Add 10 µL of 3M aqueous ammonium formate solution (pH 6.9) to the supernatant.[1]
Liquid Chromatography
Chromatographic separation is critical for resolving threo-dihydrobupropion from its isomers and other endogenous plasma components.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | α1-acid glycoprotein (B1211001) column |
| Mobile Phase A | 20 mM aqueous ammonium formate, pH 5.0[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.22 mL/min[1] |
| Gradient | 10% B for 0.5 min, linear gradient to 20% B until 1 min, hold at 20% B until 5 min, linear gradient to 50% B until 8 min, re-equilibrate to initial conditions until 12 min.[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Autosampler Temperature | 4°C[1] |
Mass Spectrometry
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.
Table 2: Mass Spectrometry Parameters
| Parameter | Threo-dihydrobupropion | Threo-dihydrobupropion-d9 (IS) |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 242.1 | 251.2 |
| Product Ion (m/z) | 186.1 | 195.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
| Declustering Potential | Optimized for the specific instrument | Optimized for the specific instrument |
Method Validation
The method was validated according to regulatory guidelines to ensure its performance characteristics.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |
| Intra-assay Precision (%CV) | < 12%[2] |
| Inter-assay Precision (%CV) | < 12%[2] |
| Intra-assay Accuracy (%) | Within ±12%[2] |
| Inter-assay Accuracy (%) | Within ±12%[2] |
| Matrix Effect | No significant matrix effect observed.[3] |
| Freeze-Thaw Stability | Stable after multiple freeze-thaw cycles.[1] |
Workflow Diagram
Caption: Experimental workflow from plasma sample preparation to data analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of threo-dihydrobupropion in human plasma. The simple protein precipitation sample preparation and the rapid LC-MS/MS analysis make this method suitable for high-throughput applications in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies. The validation data confirms that the method meets the stringent requirements for bioanalytical assays.
References
- 1. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma. [scholars.duke.edu]
- 3. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols: Threo-dihydrobupropion Hydrochloride as a Reference Standard
Introduction
Threo-dihydrobupropion hydrochloride is one of the three major active metabolites of bupropion (B1668061), an antidepressant and smoking cessation aid.[1][2] Bupropion is extensively metabolized in the liver, where it is reduced to threo-dihydrobupropion and erythrohydrobupropion, and oxidized to hydroxybupropion.[3][4] These metabolites are pharmacologically active and contribute to the overall therapeutic effects of bupropion.[3] Given its significance in the pharmacokinetic and pharmacodynamic profile of bupropion, this compound serves as a critical reference standard for researchers, scientists, and drug development professionals. Its use is essential in bioanalytical method development, pharmacokinetic studies, and metabolic profiling.
These application notes provide detailed protocols for the use of this compound as a reference standard in analytical methodologies, particularly for its quantification in biological matrices.
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| Chemical Name | (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride |
| Synonyms | (R,R)-Dihydro Bupropion Hydrochloride, threo-Hydroxy Bupropion Hydrochloride |
| CAS Number | 357637-18-4[5], 152943-33-4[6] |
| Molecular Formula | C13H21Cl2NO[7] |
| Molecular Weight | 278.22 g/mol [7] |
| Appearance | White to Off-White Solid[7] |
| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere[7]; Long-term storage at -20°C is also recommended.[8] |
Applications
This compound as a reference standard is primarily used in:
-
Pharmacokinetic (PK) Studies: To accurately quantify the concentration of the metabolite in biological samples (e.g., plasma, urine) over time, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioequivalence (BE) Studies: To compare the bioavailability of a generic drug product to the brand-name drug, ensuring that they produce the same therapeutic effect.
-
Metabolism Studies: To investigate the metabolic pathways of bupropion and identify and quantify its metabolites.[9]
-
Therapeutic Drug Monitoring (TDM): To optimize patient dosage by maintaining the drug and its active metabolites within a target therapeutic range.
-
Forensic Analysis: To detect and quantify bupropion and its metabolites in toxicological screenings.
Experimental Protocols
The following protocols describe the use of this compound in the development and validation of a stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bupropion and its metabolites in human plasma.[10][11]
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate concentrations of this compound for calibration curves and quality control samples.
Materials:
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve the weighed standard in a 1 mL volumetric flask with methanol.
-
Vortex until fully dissolved. This is the primary stock solution.
-
-
Working Solutions:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working solutions at desired concentrations for the calibration curve and quality control (QC) samples.
-
-
Storage:
-
Store all stock and working solutions at -20°C in tightly sealed containers to prevent evaporation and degradation.[10]
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
Objective: To extract threo-dihydrobupropion and other analytes from human plasma.
Materials:
-
Human plasma samples (blank, spiked with standards, and study samples)
-
Internal Standard (IS) working solution (e.g., Acetaminophen)[10]
-
Extraction solvent (e.g., a mixture of organic solvents)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Protocol:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.[10]
-
Add the internal standard solution.
-
Add the extraction solvent.
-
Vortex the mixture for approximately 1 minute to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue with a specific volume of the mobile phase.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for Quantification
Objective: To separate and quantify threo-dihydrobupropion enantiomers using a stereoselective LC-MS/MS method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral HPLC column (e.g., Lux 3µ Cellulose-3 250×4.6 mm)[10]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[10]
Chromatographic Conditions (Example): [10]
-
Mobile Phase: Gradient elution with a mixture of methanol, acetonitrile, ammonium (B1175870) bicarbonate, and ammonium hydroxide.
-
Flow Rate: As optimized for the specific column and system.
-
Column Temperature: Controlled, typically around 25-40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example): [10]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for threo-dihydrobupropion and its internal standard.
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Quantify the concentration of threo-dihydrobupropion in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the validation parameters for a stereoselective LC-MS/MS method for the quantification of threo-dihydrobupropion enantiomers in human plasma.[10]
| Parameter | Threo-dihydrobupropion Enantiomers |
| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL |
| Intra-day Precision (%RSD) | 3.4% to 15.4% |
| Inter-day Precision (%RSD) | 6.1% to 19.9% |
| Intra-day Accuracy (%Bias) | 80.6% to 97.8% |
| Inter-day Accuracy (%Bias) | 88.5% to 99.9% |
| Extraction Efficiency | ≥70% |
Visualizations
Bupropion Metabolic Pathway
The following diagram illustrates the major metabolic pathways of bupropion, leading to the formation of its active metabolites, including threo-dihydrobupropion.
Caption: Metabolic conversion of bupropion to its major active metabolites.
Analytical Workflow for Quantification
This diagram outlines the key steps in the analytical workflow for the quantification of threo-dihydrobupropion in biological samples using LC-MS/MS.
Caption: Workflow for threo-dihydrobupropion analysis by LC-MS/MS.
References
- 1. Bupropion - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Metabolism and kinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. threo-Dihydro Bupropion Hydrochloride | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. esschemco.com [esschemco.com]
- 9. ClinPGx [clinpgx.org]
- 10. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-EPMC4866593 - Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS. - OmicsDI [omicsdi.org]
Application Notes and Protocols: Threo-dihydrobupropion in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of threo-dihydrobupropion, a major active metabolite of the antidepressant bupropion (B1668061), in neuroscience research. Detailed protocols for key experimental applications are included to facilitate its investigation in the laboratory setting.
Introduction
Threo-dihydrobupropion is a pharmacologically active metabolite of bupropion, a widely prescribed antidepressant and smoking cessation aid.[1] As a substituted amphetamine derivative, it plays a significant role in the overall therapeutic effects of its parent drug.[1] Understanding the neuropharmacological properties of threo-dihydrobupropion is crucial for elucidating the complete mechanism of action of bupropion and for the development of novel therapeutics targeting monoaminergic systems. Threo-dihydrobupropion is a dual norepinephrine-dopamine reuptake inhibitor and also exhibits activity as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][2] Its plasma exposure is substantially higher and its elimination half-life is longer than that of bupropion, highlighting its importance in the sustained clinical effects of the parent drug.[1]
Mechanism of Action
The primary mechanism of action of threo-dihydrobupropion involves the inhibition of the reuptake of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) from the synaptic cleft. By binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT), it increases the concentration of these neurotransmitters in the synapse, thereby enhancing noradrenergic and dopaminergic signaling. This action is believed to be central to its antidepressant effects.
Additionally, threo-dihydrobupropion acts as a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs). This interaction is thought to contribute to the smoking cessation properties of bupropion by reducing the rewarding effects of nicotine.
Quantitative Data
The following tables summarize key quantitative data for threo-dihydrobupropion, providing a basis for experimental design and interpretation.
Table 1: In Vitro Pharmacological Data
| Parameter | Target | Species | Value | Reference |
| IC₅₀ | Norepinephrine Transporter (NET) | Rat | 16 µM | [1] |
| IC₅₀ | Dopamine Transporter (DAT) | Rat | 47 µM | [1] |
| IC₅₀ | Serotonin Transporter (SERT) | Rat | 67 µM | [1] |
| IC₅₀ | α₃β₄ Nicotinic Acetylcholine Receptor | - | 14 µM | [1] |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Plasma Protein Binding | 42% | [1] |
| Elimination Half-life | Approximately 37 hours | [1] |
Experimental Protocols
Protocol 1: Quantification of Threo-dihydrobupropion in Plasma using HPLC-MS/MS
This protocol describes a method for the simultaneous separation and quantification of threo-dihydrobupropion enantiomers in human plasma.
Materials:
-
threo-dihydrobupropion standard
-
Internal Standard (e.g., Acetaminophen)
-
Human plasma
-
Methanol, Acetonitrile, Ammonium (B1175870) Bicarbonate, Ammonium Hydroxide (B78521) (HPLC grade)
-
Lux 3µ Cellulose-3 250×4.6 mm column
-
Triple-quadrupole mass spectrometer with electrospray ionization
Procedure:
-
Sample Preparation:
-
To 50 µL of human plasma, add the internal standard.
-
Perform a liquid-liquid extraction to isolate the analytes.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto the Lux 3µ Cellulose-3 column.
-
Use a gradient elution with a mobile phase consisting of methanol, acetonitrile, and ammonium bicarbonate/ammonium hydroxide buffer.
-
Set the flow rate to 400 µL/min.
-
-
Mass Spectrometric Detection:
-
Monitor the column effluent using a triple-quadrupole mass spectrometer in positive electrospray ionization mode.
-
Use specific multiple reaction monitoring (MRM) transitions for threo-dihydrobupropion and the internal standard.
-
-
Quantification:
-
Construct a standard curve using known concentrations of threo-dihydrobupropion.
-
Determine the concentration of threo-dihydrobupropion in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Protocol 2: In Vitro Neurotransmitter Uptake Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of threo-dihydrobupropion on norepinephrine and dopamine transporters expressed in cultured cells. This can be performed using either radiolabeled or fluorescent neurotransmitter analogs.
Materials:
-
HEK293 cells stably expressing human NET or DAT
-
Threo-dihydrobupropion
-
Radiolabeled ([³H]) or fluorescent norepinephrine or dopamine analog
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader (for fluorescent assay)
-
96-well microplates
Procedure:
-
Cell Culture:
-
Culture HEK293-hNET or HEK293-hDAT cells in appropriate media until confluent.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Assay Performance:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of threo-dihydrobupropion or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiate the uptake reaction by adding the radiolabeled or fluorescent neurotransmitter analog.
-
Incubate for a short period (e.g., 5-15 minutes) to ensure measurement of the initial rate of uptake.
-
-
Termination and Detection:
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells.
-
For the radiolabeled assay, add scintillation fluid and measure radioactivity using a scintillation counter.
-
For the fluorescent assay, measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of threo-dihydrobupropion compared to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Protocol 3: In Vivo Behavioral Assessment - Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay to screen for antidepressant-like activity in rodents.
Materials:
-
Mice or rats
-
Threo-dihydrobupropion
-
Vehicle (e.g., saline)
-
Cylindrical water tank (e.g., 25 cm high, 10 cm diameter for mice)
-
Water at 23-25°C
-
Video recording system
Procedure:
-
Acclimation:
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer threo-dihydrobupropion or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).
-
-
Test Session:
-
Gently place each animal into the water-filled cylinder.
-
Record the session for a total of 6 minutes.
-
-
Behavioral Scoring:
-
Score the last 4 minutes of the test for immobility time. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the threo-dihydrobupropion-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in immobility time suggests an antidepressant-like effect.
-
Visualizations
Bupropion Metabolism Pathway
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Threo-dihydrobupropion Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Threo-dihydrobupropion is a primary and active metabolite of bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid.[1][2] Bupropion functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4] Its metabolites, including threo-dihydrobupropion, contribute significantly to its overall pharmacological activity.[2][5] Threo-dihydrobupropion has been shown to weakly inhibit the reuptake of norepinephrine (B1679862) and dopamine (B1211576).[2] Understanding the cellular effects of threo-dihydrobupropion is crucial for a comprehensive understanding of bupropion's therapeutic efficacy and potential side effects.
These application notes provide detailed protocols for key cell-based assays to characterize the effects of threo-dihydrobupropion on its primary targets: the norepinephrine transporter (NET) and the dopamine transporter (DAT). Additionally, a protocol for assessing cell viability is included to evaluate the cytotoxic potential of the compound.
Data Presentation
The following table summarizes the reported in vitro inhibitory activities of threo-dihydrobupropion.
| Compound | Transporter | Assay Type | Cell Line/System | IC50 / Ki | Reference |
| Threo-dihydrobupropion | Norepinephrine Transporter (NET) | Reuptake Inhibition | Rat Brain Synaptosomes | 16 µM (IC50) | [2] |
| Threo-dihydrobupropion | Dopamine Transporter (DAT) | Reuptake Inhibition | Rat Brain Synaptosomes | 47 µM (IC50) | [2] |
| Threo-dihydrobupropion | Serotonin Transporter (SERT) | Reuptake Inhibition | Rat Brain Synaptosomes | 67 µM (IC50) | [2] |
Signaling Pathways
The primary mechanism of action of threo-dihydrobupropion involves the inhibition of norepinephrine and dopamine reuptake at the presynaptic terminal, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 3. Formation of Threohydrobupropion from Bupropion Is Dependent on 11β-Hydroxysteroid Dehydrogenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion [scholarworks.indianapolis.iu.edu]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Animal Models for Investigating the Pharmacology of Threo-dihydrobupropion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-dihydrobupropion is one of the three major active metabolites of the atypical antidepressant and smoking cessation aid, bupropion (B1668061).[1] Like its parent compound, threo-dihydrobupropion contributes to the overall pharmacological effect by acting as a norepinephrine-dopamine reuptake inhibitor (NDRI) and a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Understanding the specific pharmacological profile of threo-dihydrobupropion is crucial for a comprehensive understanding of bupropion's therapeutic actions and for the potential development of new therapeutics. This document provides detailed application notes and protocols for utilizing animal models to investigate the pharmacology of threo-dihydrobupropion.
Recommended Animal Models
The choice of animal model is critical for the translational relevance of preclinical findings. For bupropion and its metabolites, species differences in metabolism are a key consideration.
-
Mice (e.g., C57BL/6J, ICR): Mice are a suitable model as their metabolism of bupropion is more similar to humans than that of rats.[3] They are also well-characterized for a wide range of behavioral assays relevant to antidepressant and anti-addictive drug effects.
-
Rats (e.g., Sprague-Dawley, Wistar): While there are some metabolic differences compared to humans, rats are a valuable model for neurochemical studies, such as in vivo microdialysis, due to their larger brain size.[4]
-
Guinea Pigs: This species has been suggested to have a metabolic profile for bupropion that most closely resembles that of humans and may be a particularly relevant model for pharmacokinetic studies.[4]
Pharmacological Profile of Threo-dihydrobupropion
Threo-dihydrobupropion exerts its effects through modulation of key neurotransmitter systems. Its primary mechanisms of action are:
-
Norepinephrine (B1679862) and Dopamine (B1211576) Reuptake Inhibition: By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), threo-dihydrobupropion increases the extracellular concentrations of these neurotransmitters in the synapse.
-
Nicotinic Acetylcholine Receptor Antagonism: Threo-dihydrobupropion acts as a non-competitive antagonist at various nAChR subtypes, including the α4β2 subtype, which is implicated in the reinforcing effects of nicotine (B1678760).[5]
Data Presentation
Table 1: Pharmacokinetic Parameters of Bupropion and its Metabolites (Human Data)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| Bupropion | 100 ± 33 | 2.0 (1.0-3.0) | 1099 ± 344 | 21 ± 9 |
| Hydroxybupropion | 939 ± 214 | 4.0 (2.0-8.0) | 23569 ± 5357 | 20 ± 5 |
| Threo-dihydrobupropion | 263 ± 72 | 6.0 (2.0-12.0) | 7997 ± 2221 | 24 ± 5 |
| Erythrohydrobupropion | 48 ± 20 | 6.0 (2.0-12.0) | 1345 ± 449 | 33 ± 10 |
Data are presented as mean ± SD or median (range) following a single oral dose of bupropion. Data for animal models are currently unavailable.
Table 2: In Vitro Pharmacodynamic Data
| Compound | Target | Action | IC50 / Ki | Species |
| Bupropion | NET | Inhibition | IC50: 1.9 µM | Human |
| Bupropion | DAT | Inhibition | IC50: 0.51 µM | Human |
| Bupropion | α4β2 nAChR | Antagonism | IC50: 12 µM | Human |
| (2S,3S)-hydroxybupropion | NET | Inhibition | IC50: 520 nM | Human |
| (2S,3S)-hydroxybupropion | α4β2 nAChR | Antagonism | IC50: 3.3 µM | Human |
| Threo-dihydrobupropion | NET | Inhibition | Data not available | |
| Threo-dihydrobupropion | DAT | Inhibition | Data not available | |
| Threo-dihydrobupropion | α4β2 nAChR | Antagonism | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the pharmacology of threo-dihydrobupropion. Doses should be determined based on pilot studies, taking into consideration the relative potency of bupropion and its other metabolites.
Protocol 1: Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like effects of threo-dihydrobupropion.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Threo-dihydrobupropion hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Video recording system
Procedure:
-
Acclimation: House mice in the experimental room for at least 1 hour before testing.
-
Drug Administration: Administer threo-dihydrobupropion (e.g., 1, 5, 10, 20 mg/kg, intraperitoneally [i.p.]) or vehicle 30 minutes before the test.
-
Test Session:
-
Fill the beakers with water to a depth of 15 cm.
-
Gently place each mouse into a beaker.
-
Record the session for 6 minutes.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
Compare the immobility time between the threo-dihydrobupropion-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Protocol 2: Tail Suspension Test (TST) in Mice
Objective: To assess the antidepressant-like effects of threo-dihydrobupropion.
Materials:
-
Male ICR mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Tail suspension apparatus (a horizontal bar approximately 50 cm from the floor)
-
Adhesive tape
-
Video recording system
Procedure:
-
Acclimation: House mice in the experimental room for at least 1 hour before testing.
-
Drug Administration: Administer threo-dihydrobupropion (e.g., 1, 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Test Session:
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse from the horizontal bar by its tail.
-
Record the session for 6 minutes.
-
-
Data Analysis:
-
Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.
-
Compare the immobility time between the threo-dihydrobupropion-treated groups and the vehicle-treated group using an appropriate statistical test.
-
Protocol 3: Nicotine-Induced Conditioned Place Preference (CPP) in Mice
Objective: To evaluate the effect of threo-dihydrobupropion on the rewarding properties of nicotine.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Nicotine hydrogen tartrate salt
-
Vehicle (0.9% saline)
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Video tracking software
Procedure:
-
Pre-conditioning (Day 1):
-
Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each chamber to establish baseline preference.
-
-
Conditioning (Days 2-9):
-
On alternate days, administer nicotine (e.g., 0.5 mg/kg, subcutaneous [s.c.]) and confine the mouse to one of the outer chambers (e.g., the initially non-preferred chamber) for 30 minutes.
-
On the intervening days, administer saline and confine the mouse to the opposite chamber for 30 minutes.
-
Administer threo-dihydrobupropion (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes before each nicotine or saline injection.
-
-
Post-conditioning Test (Day 10):
-
Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each chamber.
-
-
Data Analysis:
-
Calculate the preference score as the time spent in the nicotine-paired chamber minus the time spent in the saline-paired chamber.
-
Compare the preference scores between the groups treated with threo-dihydrobupropion and the group that received nicotine alone.
-
Protocol 4: In Vivo Microdialysis in the Rat Striatum
Objective: To measure the effect of threo-dihydrobupropion on extracellular dopamine levels.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (0.9% saline)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 1-2 hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
-
Drug Administration:
-
Administer threo-dihydrobupropion (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
Compare the dopamine response curves between the threo-dihydrobupropion-treated groups and the vehicle-treated group.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by threo-dihydrobupropion and a general experimental workflow for its in vivo evaluation.
Caption: Inhibition of DAT and NET by Threo-dihydrobupropion.
Caption: Antagonism of nAChRs by Threo-dihydrobupropion.
Caption: General workflow for in vivo studies.
References
- 1. Bupropion - Wikipedia [en.wikipedia.org]
- 2. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
- 3. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of bupropion and metabolites in plasma and brain of rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Stock Solutions of threo-dihydrobupropion hydrochloride
Introduction
Threo-dihydrobupropion hydrochloride is a primary active metabolite of bupropion (B1668061), a widely used antidepressant and smoking cessation aid.[1] As a key metabolite, it is crucial for research in pharmacology, toxicology, and drug metabolism studies, particularly those investigating the biochemistry and behavioral effects related to bupropion's mechanism of action.[1] Accurate and consistent preparation of stock solutions is a fundamental prerequisite for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.
Compound Data and Properties
A summary of the essential chemical and physical properties of this compound is presented below. This data is critical for accurate calculations and safe handling.
| Property | Value | References |
| IUPAC Name | (1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride | [2] |
| Synonyms | threo-Hydroxybupropion hydrochloride | [3][4] |
| CAS Number | 357637-18-4 | [5][6] |
| Molecular Formula | C₁₃H₂₁Cl₂NO | [1][2][3][5] |
| Molecular Weight | 278.22 g/mol | [1][2][3] |
| Appearance | White to Off-White Solid | [3][4] |
| Solubility | Soluble in Methanol (B129727) and Ethanol | [2][3] |
| Purity | Typically ≥95% | [7] |
Safety Precautions and Handling
This compound should be handled with care in a laboratory setting. While one safety data sheet (SDS) classifies it as not hazardous, another indicates it is harmful if swallowed.[3][5] Therefore, adherence to standard safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[5][8]
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[5][8]
-
Handling: Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[3]
-
First Aid: In case of eye contact, flush immediately with plenty of water. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[3][5]
Experimental Protocol: Preparation of a 10 mM Stock Solution in Methanol
This protocol details the steps to prepare a 10 mM stock solution of this compound. The concentration and solvent can be adjusted based on experimental needs and the compound's solubility.
Objective: To prepare a precisely concentrated stock solution for use in downstream experiments.
Materials and Equipment:
-
This compound (solid)
-
Methanol (HPLC or LC/MS grade)[9]
-
Analytical balance (readable to 0.1 mg or better)
-
Weighing paper or boat
-
Spatula
-
Volumetric flask (e.g., 10 mL, Class A)
-
Calibrated pipettes
-
Vortex mixer or sonicator
-
Amber glass vials or cryovials for storage
-
Personal Protective Equipment (PPE)
Procedure:
-
Calculate the Required Mass:
-
Use the following formula to determine the mass of this compound needed: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
For a 10 mM solution in a 10 mL volumetric flask: Mass (mg) = 10 mM × 10 mL × 278.22 g/mol / 1000 = 27.82 mg
-
-
Weigh the Compound:
-
Place a clean weighing boat on the analytical balance and tare it.
-
Carefully weigh out the calculated mass (27.82 mg) of this compound using a spatula. Record the exact mass.
-
-
Dissolve the Compound:
-
Transfer the weighed compound into the 10 mL volumetric flask.
-
Add approximately 7-8 mL of methanol to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure the compound is completely dissolved.
-
-
Adjust to Final Volume:
-
Once the solid is fully dissolved, carefully add methanol to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.
-
-
Aliquot and Store:
-
Using a calibrated pipette, dispense the stock solution into smaller, clearly labeled amber vials or cryovials. Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label each vial with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage and Stability:
-
Solid Compound: Store the solid material in a tightly sealed container at 2-8°C or -20°C, protected from moisture.[3][4][6][7]
-
Stock Solution: For long-term storage, solutions should be kept in sealed containers away from moisture.[5] Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[5][6]
Workflow Visualization
The following diagram illustrates the logical flow of the stock solution preparation protocol.
Caption: Workflow for preparing threo-dihydrobupropion HCl stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Threo-Dihydro Bupropion-HCl / Threo hydroxybupropion-HCl - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. esschemco.com [esschemco.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. rac threo-Dihydro Bupropion Hydrochloride | 80478-42-8 [sigmaaldrich.com]
- 8. targetmol.com [targetmol.com]
- 9. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Separation of threo-Dihydrobupropion Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
This document provides a detailed protocol for the chiral separation of threo-dihydrobupropion enantiomers using High-Performance Liquid Chromatography (HPLC), primarily based on a validated stereoselective LC-MS/MS method. This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of bupropion (B1668061) and its metabolites.
Introduction
Bupropion, an antidepressant and smoking cessation aid, is metabolized in the body to several active metabolites, including threo-dihydrobupropion. The reduction of bupropion's ketone group creates an additional chiral center, resulting in the formation of threo-dihydrobupropion enantiomers.[1] These enantiomers may exhibit different pharmacological and toxicological profiles, making their individual separation and quantification essential for comprehensive drug metabolism and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is a robust and widely used technique for resolving these stereoisomers.[2][3]
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer. This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. The selection of the appropriate CSP and the optimization of mobile phase conditions are critical for achieving baseline separation. Polysaccharide-based CSPs, such as cellulose (B213188) derivatives, and protein-based columns, like those with α1-acid glycoprotein, have proven effective for the enantioseparation of bupropion and its metabolites.[2][4]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the chiral separation of threo-dihydrobupropion enantiomers from a biological matrix (human plasma).
Materials and Reagents
-
threo-Dihydrobupropion racemic standard
-
Internal Standard (e.g., Acetaminophen)[1]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Ammonium Bicarbonate
-
Ammonium Hydroxide
-
Ethyl Acetate
-
HPLC-grade water
-
Human plasma (for validation and sample analysis)
Equipment
-
Agilent 1290 series HPLC system or equivalent[1]
-
ABSciex 5500 QTRAP triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent for detection[1]
-
Chiral HPLC column (see Table 1 for examples)
-
Analytical balance
-
pH meter
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Micropipettes
Sample Preparation: Liquid-Liquid Extraction[1]
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution to the plasma sample.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the chiral separation of threo-dihydrobupropion enantiomers.
| Parameter | Method 1 |
| Chiral Stationary Phase | Lux 3µ Cellulose-3[1] |
| Column Dimensions | 250 x 4.6 mm[1] |
| Mobile Phase A | Methanol:Acetonitrile:5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (25:15:60, v/v/v)[1] |
| Mobile Phase B | Methanol:Acetonitrile:5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (60:30:10, v/v/v)[1] |
| Elution Mode | Gradient[1] |
| Flow Rate | 400 µL/min[1] |
| Column Temperature | 40°C[1] |
| Detection | MS/MS (Positive ESI mode)[1] |
Gradient Program: The gradient starts at 100% Mobile Phase A for the first 6 minutes. From 6 to 12 minutes, Mobile Phase A is decreased linearly to 95%.[1]
Data Presentation
The following table summarizes the quantitative data for the analysis of threo-dihydrobupropion enantiomers. Due to the commercial unavailability of optically pure standards, the enantiomers are denoted as "Threo A" and "Threo B" based on their elution order.[5]
| Parameter | Threo-dihydrobupropion Enantiomers |
| Limit of Quantification (LOQ) | 0.15 ng/mL[1][6][7] |
| Intra-day Precision (%RSD) | 3.4% to 15.4%[1] |
| Inter-day Precision (%RSD) | 6.1% to 19.9%[1] |
| Intra-day Accuracy (%Bias) | 80.6% to 97.8%[1] |
| Inter-day Accuracy (%Bias) | 88.5% to 99.9%[1] |
| Extraction Efficiency | ≥70%[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the chiral separation of threo-dihydrobupropion enantiomers.
Caption: Workflow for Chiral HPLC-MS/MS Analysis.
Logical Relationship of Method Development
The diagram below outlines the logical steps involved in developing a chiral separation method.
Caption: Chiral HPLC Method Development Strategy.
References
- 1. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. core.ac.uk [core.ac.uk]
- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Threo-dihydrobupropion in DMPK Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Threo-dihydrobupropion is a major and pharmacologically active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061).[1][2] Due to its significant plasma concentrations, which can be approximately seven-fold higher than the parent drug, and its long elimination half-life, threo-dihydrobupropion plays a crucial role in the overall pharmacological effect and drug-drug interaction profile of bupropion.[3][4] A thorough understanding of its formation, metabolism, and pharmacokinetic properties is therefore essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies of bupropion. These application notes provide an overview and detailed protocols for studying threo-dihydrobupropion in a DMPK context.
Metabolism and Pharmacokinetics of Threo-dihydrobupropion
Threo-dihydrobupropion is formed from bupropion through the reduction of its ketone group. This metabolic pathway is primarily catalyzed by 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1) and other aldo-keto reductases.[1][5] The formation is stereoselective, with 11β-HSD1 preferentially converting R-bupropion to threohydrobupropion.[5] Subsequently, threo-dihydrobupropion is further metabolized by cytochrome P450 enzymes, mainly CYP2B6 and CYP2C19, to threo-4'-hydroxy-hydrobupropion, and also undergoes glucuronidation.[1]
One of the key pharmacokinetic features of threo-dihydrobupropion is its long elimination half-life of approximately 37 hours, which contributes to its accumulation upon repeated dosing of bupropion.[1][3] Its plasma protein binding is around 42%.[1]
Table 1: Pharmacokinetic Parameters of Threo-dihydrobupropion
| Parameter | Value | Reference |
| Formation | Major metabolite of bupropion via ketone reduction | [1][5] |
| Primary Forming Enzyme | 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1) | [5] |
| Metabolism | Hydroxylation by CYP2B6 and CYP2C19, glucuronidation | [1] |
| Elimination Half-life (t½) | Approximately 37 hours | [1] |
| Plasma Protein Binding | 42% | [1] |
| CYP Inhibition | CYP2D6 inhibitor | [1] |
Experimental Protocols
This protocol is designed to investigate the formation of threo-dihydrobupropion from bupropion in an in vitro setting.
Materials:
-
Human Liver Microsomes (HLMs)
-
Bupropion hydrochloride
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard (e.g., deuterated threo-dihydrobupropion)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration 0.5 mg/mL) and bupropion (at various concentrations, e.g., 1-100 µM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a specific time period (e.g., 30-60 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the formation of threo-dihydrobupropion.
Diagram 1: In Vitro Metabolism Experimental Workflow
Caption: Workflow for in vitro metabolism of bupropion.
This protocol outlines a stereoselective method for the simultaneous quantification of bupropion and its metabolites, including threo-dihydrobupropion, in human plasma.[4][6][7]
Materials:
-
Human plasma samples
-
Threo-dihydrobupropion analytical standard
-
Internal standard (e.g., deuterated analog)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ammonium (B1175870) bicarbonate
-
Ammonium hydroxide
-
Chiral HPLC column (e.g., Lux 3µ Cellulose-3)[7]
-
LC-MS/MS system with a triple-quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma in a microcentrifuge tube, add the internal standard.[4]
-
Add an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of organic solvents).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the chiral HPLC column.
-
Use a gradient elution with a mobile phase consisting of methanol, acetonitrile, and ammonium bicarbonate with ammonium hydroxide.[7]
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for threo-dihydrobupropion and its internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the analytical standard.
-
Quantify the concentration of threo-dihydrobupropion in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Table 2: Example MRM Transitions for Threo-dihydrobupropion
| Analyte | Q1 (m/z) | Q3 (m/z) |
| Threo-dihydrobupropion | 242.2 | 116.2 |
Note: Specific MRM transitions should be optimized for the instrument in use.
Diagram 2: Logical Relationship in DMPK Studies of Bupropion
Caption: Bupropion metabolism and its consequences.
Clinical and Research Implications
The significant contribution of threo-dihydrobupropion to the overall clinical profile of bupropion underscores the importance of its characterization in DMPK studies.
-
Pharmacological Activity: Threo-dihydrobupropion exhibits pharmacological activity, contributing to the therapeutic effects of bupropion.[3]
-
Drug-Drug Interactions (DDIs): As an inhibitor of CYP2D6, threo-dihydrobupropion can lead to clinically significant DDIs when co-administered with drugs metabolized by this enzyme.[1] The inhibitory potency of threo-dihydrobupropion towards CYP2D6, along with other major metabolites, is a critical factor in predicting the DDI potential of bupropion.[8][9]
-
Stereoselectivity: The metabolism of bupropion and the subsequent effects of its metabolites are stereoselective.[3][10] Therefore, the use of chiral analytical methods is crucial for accurately assessing the pharmacokinetics and pharmacodynamics of each enantiomer of threo-dihydrobupropion.
A comprehensive evaluation of threo-dihydrobupropion is indispensable for a complete DMPK assessment of bupropion. The protocols and information provided herein offer a framework for researchers to design and conduct studies that elucidate the role of this major metabolite in the safety and efficacy of bupropion. Accurate quantification and characterization of threo-dihydrobupropion will lead to a better understanding of the variability in patient response and the potential for drug-drug interactions.
References
- 1. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 2. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]
- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The strong clinical interaction between bupropion and CYP2D6 is primarily mediated through bupropion metabolites and their stereoisomers: A paradigm for evaluating metabolites in drug-drug interaction risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction of Drug-Drug Interactions with Bupropion and Its Metabolites as CYP2D6 Inhibitors Using a Physiologically-Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion [scholarworks.indianapolis.iu.edu]
Preclinical Experimental Design for Threo-dihydrobupropion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-dihydrobupropion is a major active metabolite of the atypical antidepressant bupropion (B1668061), a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Accumulating evidence suggests that threo-dihydrobupropion significantly contributes to the overall pharmacological and toxicological profile of its parent compound.[3][4] As such, understanding the specific preclinical characteristics of threo-dihydrobupropion is crucial for a comprehensive evaluation of bupropion's therapeutic effects and for the development of novel therapeutics targeting the norepinephrine (B1679862) and dopamine (B1211576) systems.
These application notes provide a detailed framework for the preclinical experimental design of threo-dihydrobupropion studies, encompassing pharmacokinetic, pharmacodynamic, and toxicological evaluations. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of pharmacology and drug development.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of threo-dihydrobupropion. These studies are critical for determining dosing regimens in subsequent efficacy and safety studies.
Table 1: Pharmacokinetic Parameters of Threo-dihydrobupropion in Human Volunteers (Single 100 mg Oral Dose of Racemic Bupropion)
| Parameter | Threo-dihydrobupropion A | Threo-dihydrobupropion B |
| Cmax (ng/mL) | Significantly higher than B | Lower than A |
| Tmax (hr) | Not specified | Not specified |
| AUC₀-∞ (ng·hr/mL) | ~5-fold higher than B | Lower than A |
| t½ (hr) | Longest of all analytes | Not specified |
Data adapted from a study on the stereoselective disposition of bupropion and its metabolites. Note: "A" and "B" refer to the two enantiomers of threo-dihydrobupropion, with "A" being the first eluting peak in the described chiral HPLC-MS/MS method. Absolute values were not provided in the source material.[3]
Experimental Protocol: Pharmacokinetic Analysis in Rodents
This protocol describes a typical approach for assessing the pharmacokinetic profile of threo-dihydrobupropion in rats.
Objective: To determine the pharmacokinetic parameters of threo-dihydrobupropion following oral (PO) and intravenous (IV) administration in rats.
Materials:
-
Threo-dihydrobupropion hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water for PO; saline for IV)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing gavage needles and syringes
-
IV catheters and infusion pumps
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the study.
-
Dose Preparation: Prepare a solution of threo-dihydrobupropion in the appropriate vehicle at the desired concentration.
-
Dosing:
-
Oral (PO): Administer a single dose of threo-dihydrobupropion (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (IV): Administer a single dose of threo-dihydrobupropion (e.g., 2 mg/kg) via a tail vein catheter over a 2-minute infusion.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or a cannulated vessel at the following time points:
-
PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
IV: 0 (pre-dose), 0.083 (end of infusion), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of threo-dihydrobupropion in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) using non-compartmental analysis software.
Pharmacodynamic (Behavioral) Studies
Pharmacodynamic studies are crucial for evaluating the in vivo effects of threo-dihydrobupropion on the central nervous system. Behavioral assays can provide insights into its potential antidepressant and anxiolytic properties.
Table 2: Expected Dose-Dependent Effects of Threo-dihydrobupropion in Behavioral Assays
| Behavioral Assay | Expected Effect of Threo-dihydrobupropion | Key Parameters to Measure |
| Forced Swim Test | Decrease in immobility time | Immobility time, swimming time, climbing time |
| Elevated Plus-Maze | Increase in time spent in open arms | Time in open arms, entries into open arms, total distance traveled |
Note: This table is based on the known pharmacological activity of bupropion and its metabolites as NDRIs. Specific quantitative data for threo-dihydrobupropion is limited and requires further investigation.
Experimental Protocol: Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for assessing antidepressant-like activity.
Objective: To evaluate the antidepressant-like effects of threo-dihydrobupropion in mice.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Plexiglas cylinders (25 cm high, 10 cm in diameter)
-
Water (23-25°C)
-
Video recording system
Procedure:
-
Drug Administration: Administer threo-dihydrobupropion or vehicle via intraperitoneal (IP) injection 30 minutes before the test.
-
Test Session:
-
Fill the cylinders with water to a depth of 15 cm.
-
Gently place a mouse into the cylinder.
-
Record the session for 6 minutes.
-
-
Behavioral Scoring:
-
Score the last 4 minutes of the test session.
-
Immobility: The mouse remains floating with only minor movements to keep its head above water.
-
Swimming: The mouse is making active swimming motions.
-
Climbing: The mouse is making active movements with its forepaws in and out of the water, usually directed against the walls.
-
-
Data Analysis: Compare the duration of immobility between the treated and control groups.
Experimental Protocol: Elevated Plus-Maze (EPM)
The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic-like effects of threo-dihydrobupropion in mice.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
CD-1 mice (male, 8-10 weeks old)
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated 50 cm from the floor)
-
Video tracking software
Procedure:
-
Drug Administration: Administer threo-dihydrobupropion or vehicle via IP injection 30 minutes before the test.
-
Test Session:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using video tracking software.
-
-
Behavioral Scoring:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled in the maze (to assess general locomotor activity).
-
-
Data Analysis: Compare the time spent and entries into the open arms between the treated and control groups.
Mechanism of Action: Signaling Pathway
Threo-dihydrobupropion, like its parent compound bupropion, is a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][5] It exerts its effects by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft.[6][7] This enhanced neurotransmission is believed to mediate its therapeutic effects.
Toxicological Studies
Toxicology studies are essential to determine the safety profile of threo-dihydrobupropion. These should include acute and repeated-dose toxicity studies.
Table 3: General Toxicological Profile of Bupropion (as a reference)
| Study Type | Key Findings |
| Acute Toxicity (Overdose) | Seizures, tachycardia, agitation, potential for cardiac dysrhythmias.[8][9] |
| Preclinical Repeated-Dose | Mild, reversible hepatotoxicity and anemia in dogs at high doses.[10] |
Experimental Protocol: Acute Toxicity Study
This protocol provides a general framework for an acute toxicity study in rodents.
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity of threo-dihydrobupropion.
Materials:
-
This compound
-
Vehicle
-
Wistar rats (male and female, 8-10 weeks old)
-
Dosing and observation equipment
Procedure:
-
Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the appropriate dose range.
-
Main Study:
-
Administer single, escalating doses of threo-dihydrobupropion to different groups of animals via the intended clinical route (e.g., oral gavage).
-
Include a control group receiving only the vehicle.
-
-
Observation:
-
Continuously observe animals for the first 4 hours post-dosing and then periodically for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Record mortality.
-
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Calculate the LD50 using appropriate statistical methods (e.g., probit analysis).
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of threo-dihydrobupropion. A thorough investigation of its pharmacokinetic, pharmacodynamic, and toxicological properties is essential for understanding its contribution to the clinical profile of bupropion and for exploring its potential as a standalone therapeutic agent. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant regulatory guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bupropion Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. Preclinical toxicology of bupropion: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing mass spectrometry parameters for threo-dihydrobupropion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of threo-dihydrobupropion.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (Q1/Q3) for threo-dihydrobupropion?
A1: The most commonly reported multiple reaction monitoring (MRM) transition for threo-dihydrobupropion is a precursor ion (Q1) of m/z 241.9 and a product ion (Q3) of m/z 116.0.[1][2] This transition is used in positive electrospray ionization (ESI) mode.
Q2: I am having trouble chromatographically separating the enantiomers of threo-dihydrobupropion and erythro-dihydrobupropion. What should I do?
A2: Achieving stereoselective separation is a known challenge. The choice of a chiral column is critical. Successful separations have been achieved using a Lux 3µ Cellulose-3 column and an α1-acid glycoprotein (B1211001) column.[2][3][4][5][6][7] Additionally, mobile phase composition, particularly pH, significantly influences resolution. The optimal pH for one method was found to be between 4.8 and 5.1.[3] It is recommended to optimize the mobile phase gradient and pH for your specific chiral column.
Q3: What is the most effective sample preparation technique to minimize matrix effects?
A3: Several sample preparation techniques have been successfully employed, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).[2][3][8] While PPT is a simpler method, SPE has been reported to be more suitable for achieving better recovery and reducing matrix effects, as ion suppression was encountered with PPT in one study.[8] LLE has also been used effectively with reported extraction efficiencies of 70% or greater.[2][5][6][7] The choice depends on the sample matrix, required sensitivity, and available equipment.
Q4: My signal intensity for threo-dihydrobupropion is low. How can I improve it?
A4: To improve signal intensity, a flow injection analysis can be performed to optimize mass spectrometer sensitivity for the specific analyte.[1][2] Key parameters to adjust include ion source temperature, ion spray voltage, and gas pressures (curtain gas, ion source gases 1 and 2).[1][2][3] Ensure the collision energy is optimized for the 241.9 -> 116.0 transition. Also, confirm that the sample concentration is above the limit of quantification (LOQ), which has been reported as low as 0.15 ng/mL.[2][5][7]
Q5: Should I use an internal standard? If so, which one?
A5: Yes, using an internal standard (IS) is highly recommended to improve accuracy and precision by compensating for variations in sample preparation and instrument response.[8] While deuterium-labeled isotopes of the parent drug (bupropion-d9) are often used, some methods have successfully used acetaminophen (B1664979) (APAP) as an internal standard for the analysis of bupropion (B1668061) and its metabolites, including threo-dihydrobupropion.[1][2][5][6][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of threo-dihydrobupropion.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape / Tailing | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. One method successfully used an isocratic elution of 42% methanol (B129727) and 58% aqueous ammonia (B1221849) (0.06%).[8] Another used a gradient with methanol, acetonitrile, and 5mM ammonium (B1175870) bicarbonate plus 0.1% ammonium hydroxide.[1][2] Ensure the mobile phase pH is optimal for your column; a pH around 5.0 has been shown to be effective.[3] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Low Signal Intensity | Suboptimal ion source parameters. | Optimize source temperature (reported values range from 450°C to 650°C), ion spray voltage (5000-5500 V), and nebulizing/auxiliary gas flows.[1][2][3] |
| Incorrect collision energy (CE). | Perform a compound optimization experiment to determine the CE that yields the highest intensity for the 241.9 -> 116.0 transition. | |
| Inefficient sample extraction. | Evaluate your sample preparation method. Compare peak areas of extracted samples to non-extracted standards to calculate extraction efficiency.[2] Consider switching from PPT to LLE or SPE for potentially better recovery.[8] | |
| High Background Noise / Ion Suppression | Significant matrix effects from the biological sample. | Improve sample cleanup. Solid-phase extraction (SPE) is often more effective at removing interfering matrix components than protein precipitation.[8] |
| Contaminated LC system or mobile phase. | Use high-purity (LC-MS grade) solvents and additives. Flush the LC system thoroughly. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Improper mobile phase preparation. | Ensure mobile phases are prepared consistently and are well-mixed. Premixing mobile phases can sometimes improve stability. | |
| LC pump malfunction. | Check the pump for pressure fluctuations and perform necessary maintenance. | |
| No Chromatographic Separation of Enantiomers | Incorrect column type. | A chiral column is mandatory for separating the enantiomers of threo-dihydrobupropion. An α1-acid glycoprotein or a cellulose-based column (e.g., Lux Cellulose-3) is recommended.[2][3][4] |
| Elution from SPE with high organic content. | A previously published SPE method was found to be suboptimal for chiral separation due to a high percentage of organic solvent in the elution step, which can interfere with the chiral recognition on the column.[9] If using SPE, consider adding a solvent exchange or evaporation/reconstitution step before injection. |
Data Summary Tables
Table 1: Optimized Mass Spectrometry Parameters for Threo-dihydrobupropion
| Parameter | Instrument: ABSciex 5500[1][2] | Instrument: ABSciex 3200[3] | Instrument: ABSciex 4000[3] |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion (Q1) (m/z) | 241.9 | Not specified | Not specified |
| Product Ion (Q3) (m/z) | 116.0 | Not specified | Not specified |
| Ion Spray Voltage (V) | 5500 | 5000 | 5500 |
| Source Temperature (°C) | 650 | 650 | 450 |
| Curtain Gas (psig) | 10 | 30 | 20 |
| Ion Source Gas 1 (psig) | 25 | 40 | 30 |
| Ion Source Gas 2 (psig) | 25 | 40 | 40 |
| Collision Gas | Medium | Not specified | Not specified |
| Dwell Time (msec) | 200 | 500 | 500 |
Table 2: Example Chromatographic Conditions
| Parameter | Method 1[2][5][7] | Method 2[3][4] | Method 3[8] |
| Column | Lux 3µ Cellulose-3, 250x4.6 mm | α1-acid glycoprotein column | Acquity BEH phenyl, 100x2.1 mm, 1.7µ |
| Mobile Phase A | Methanol:Acetonitrile:5mM NH4HCO3 + 0.1% NH4OH (25:15:60) | 20 mM aqueous ammonium formate, pH 5.0 | 58% aqueous ammonia (0.06%, v/v) |
| Mobile Phase B | Methanol:Acetonitrile:5mM NH4HCO3 + 0.1% NH4OH (60:30:10) | Methanol | 42% Methanol |
| Flow Rate | 400 µL/min | 0.22 mL/min | 0.5 mL/min |
| Elution Type | Gradient | Gradient | Isocratic |
| Run Time | 40 min | 12 min | ~6.5 min |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Human Plasma[2]
-
Thaw frozen human plasma samples to room temperature.
-
To a clean 12x75 mm polypropylene (B1209903) tube, add 50 µL of plasma.
-
Add the internal standard solution (e.g., Acetaminophen).
-
Vortex the sample briefly.
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of mobile phase.
-
Vortex the reconstituted sample and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) of Human Plasma[3][4]
-
Pipette an aliquot of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add a precipitating agent, such as a solution of 20% trichloroacetic acid or ice-cold acetonitrile, typically at a ratio of 3:1 (solvent:plasma).
-
Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an autosampler vial for injection.
Visualizations
Caption: High-level experimental workflow for threo-dihydrobupropion analysis.
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma. [scholars.duke.edu]
- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. core.ac.uk [core.ac.uk]
- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]
- 8. archives.ijper.org [archives.ijper.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of threo-Dihydrobupropion Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthetic yield of threo-dihydrobupropion hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical reduction and purification steps.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (High percentage of erythro isomer) | 1. Use of a Chelating Reducing Agent: Small hydride reagents (e.g., NaBH₄, LiAlH₄) can coordinate with both the carbonyl oxygen and the α-amino group, leading to a cyclic transition state that favors the formation of the syn (erythro) diastereomer (Cram's Chelation Control). 2. Reaction Temperature Too High: Higher temperatures can reduce the energy difference between the transition states leading to the threo and erythro isomers, resulting in lower diastereoselectivity. | 1. Select a Non-Chelating, Sterically Hindered Reducing Agent: Employ bulky hydride reagents such as L-Selectride® or K-Selectride®. These reagents are less likely to form a chelated intermediate, and the steric bulk will favor hydride attack from the less hindered face according to the Felkin-Anh model, which predicts the formation of the anti (threo) diastereomer. 2. Optimize Reaction Temperature: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to maximize the kinetic resolution between the two diastereomeric transition states. |
| Low Overall Yield | 1. Incomplete Reaction: The reduction of the ketone may not have gone to completion. 2. Side Reactions: Potential side reactions include over-reduction of the aromatic ring (less common with borohydrides) or degradation of the starting material or product. 3. Loss During Work-up and Purification: Significant loss of product can occur during aqueous work-up, extractions, and crystallization. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (bupropion HCl). If the reaction stalls, consider adding a second portion of the reducing agent. 2. Control Reaction Conditions: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture. Use anhydrous solvents. 3. Optimize Purification: Minimize the number of transfer steps. During fractional crystallization, carefully select the solvent system and control the cooling rate to maximize the recovery of the less soluble threo diastereomer. |
| Difficulty in Separating threo and erythro Diastereomers | 1. Inefficient Crystallization: The solvent system may not provide a sufficient solubility difference between the two diastereomeric hydrochlorides. 2. Co-precipitation: Rapid crystallization can lead to the entrapment of the more soluble erythro isomer within the crystal lattice of the threo isomer. | 1. Systematic Solvent Screening: Test various solvent and anti-solvent systems for the fractional crystallization. Alcohols (e.g., isopropanol (B130326), ethanol) are often good choices for dissolving the diastereomeric mixture, while esters (e.g., ethyl acetate) or ethers (e.g., diethyl ether) can be used as anti-solvents.[1] 2. Controlled Crystallization: Dissolve the crude mixture in a minimal amount of a suitable hot solvent and allow it to cool slowly to room temperature, followed by further cooling at a lower temperature (e.g., 0-5 °C). Seeding the solution with pure this compound crystals can promote selective crystallization.[1] |
| Product Contamination | 1. Residual Solvents: Incomplete removal of reaction or crystallization solvents. 2. Inorganic Salts: By-products from the reducing agent (e.g., borate (B1201080) salts) may not be fully removed during the work-up. 3. Unreacted Starting Material: Incomplete reduction reaction. | 1. Thorough Drying: Dry the final product under high vacuum for an extended period. Purity can be checked by ¹H NMR for the absence of solvent peaks. 2. Aqueous Work-up: Ensure the aqueous work-up effectively removes all water-soluble inorganic by-products. Multiple extractions and washes may be necessary. 3. Chromatographic Purification (if necessary): If crystallization fails to remove all impurities, column chromatography on silica (B1680970) gel can be employed, although this may lead to some yield loss. |
Data Presentation
The selection of the reducing agent is critical for achieving high diastereoselectivity in the synthesis of threo-dihydrobupropion. The following tables summarize the expected stereochemical outcomes based on established models of asymmetric induction and provide a baseline for yields from a documented procedure.
Table 1: Theoretical Diastereoselectivity of Bupropion (B1668061) Reduction Based on Reducing Agent Class
| Reducing Agent Class | Examples | Proposed Model of Stereoinduction | Expected Major Diastereomer | Rationale |
| Small, Chelating Hydride Reagents | NaBH₄, LiAlH₄ | Cram's Chelation Control | erythro (syn) | The metal cation can form a five-membered chelate with the carbonyl oxygen and the α-amino group, leading to hydride delivery from the less hindered face of this rigid intermediate. |
| Bulky, Non-Chelating Hydride Reagents | K-Selectride®, L-Selectride® | Felkin-Anh Model (Non-Chelation) | threo (anti) | The large steric bulk of the reagent prevents chelation. The molecule adopts a conformation where the largest group (phenyl) is anti to the incoming nucleophile, leading to the formation of the threo product. |
Table 2: Reported Yields and Diastereomeric Ratios for a Specific Synthetic Protocol
| Step | Conditions | Metric | Value | Reference |
| Reduction | Racemic bupropion HCl, THF-borane | Diastereomeric Ratio (threo:erythro) | 85:15 | EP1259243B1 |
| Initial Purification | Filtration of the crude HCl salt | Recovery | 69% | EP1259243B1 |
| Initial Purification | Diastereomeric Ratio (threo) | 90% | EP1259243B1 | |
| Recrystallization | Isopropanol | Recovery | 79% | EP1259243B1 |
| Recrystallization | Diastereomeric Ratio (threo) | >95% | EP1259243B1 |
Experimental Protocols
1. Diastereoselective Reduction of Racemic Bupropion Hydrochloride (Baseline Protocol)
This protocol is adapted from patent literature and serves as a starting point for optimization.
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer and a nitrogen inlet is charged with racemic bupropion hydrochloride. Anhydrous tetrahydrofuran (B95107) (THF) is added to create a suspension.
-
Reduction: The suspension is cooled to 0 °C. A solution of THF-borane complex (1.0 M in THF) is added dropwise over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by hydrochloric acid.
-
Work-up: The solvents are removed under reduced pressure. The resulting residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. The aqueous layer is then basified with a suitable base (e.g., NaOH) and extracted with an organic solvent to isolate the free base of dihydrobupropion. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Salt Formation and Initial Purification: The crude free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) to precipitate the hydrochloride salt. The solid is collected by filtration.
2. Purification by Fractional Crystallization
-
Solvent Selection: The crude dihydrobupropion hydrochloride mixture (containing both threo and erythro isomers) is dissolved in a minimal amount of a hot protic solvent, such as isopropanol or ethanol.
-
Crystallization: The solution is allowed to cool slowly to room temperature. The threo diastereomer, being generally less soluble, should crystallize out first.
-
Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
-
Purity Analysis: The diastereomeric purity of the crystalline material and the mother liquor is assessed by ¹H NMR or HPLC. The process can be repeated if the desired purity is not achieved.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of threo-dihydrobupropion HCl.
Caption: Decision tree for troubleshooting low diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for choosing a reducing agent to favor the threo isomer?
A1: The stereochemical outcome of the reduction of an α-amino ketone like bupropion is governed by competing transition state models. To favor the threo (or anti) diastereomer, conditions should be chosen that promote the Felkin-Anh model. This typically involves using a large, sterically demanding, non-chelating reducing agent. Such reagents will approach the carbonyl group from the least hindered face, which, based on the preferred conformation of the substrate, leads to the threo product. Conversely, small, chelating reagents tend to favor the erythro isomer via Cram's chelation model.
Q2: My ¹H NMR shows a mixture of diastereomers. How can I determine the threo:erythro ratio?
A2: In the ¹H NMR spectrum of the dihydrobupropion mixture, the protons attached to the carbon bearing the hydroxyl group (the benzylic proton) and the proton on the adjacent carbon bearing the amino group will have different chemical shifts and coupling constants for the threo and erythro isomers. By integrating the signals corresponding to a specific, well-resolved proton for each diastereomer, you can determine their relative ratio.
Q3: Can I use column chromatography to separate the diastereomers?
A3: Yes, column chromatography on silica gel can be used to separate threo and erythro diastereomers of amino alcohols. However, this method can be less efficient for large-scale preparations and may result in yield loss. Fractional crystallization is generally the preferred method for purification on a larger scale due to its simplicity and potential for high throughput.
Q4: What are the potential impurities I should be aware of?
A4: Besides the undesired erythro diastereomer, potential impurities include unreacted bupropion, by-products from the reducing agent (e.g., borate esters from borohydride (B1222165) reagents), and residual solvents. If the reaction conditions are too harsh, over-reduction or other degradation products could potentially form.
Q5: The patent mentions using THF-borane. Why would I choose a different reducing agent?
A5: While THF-borane can produce the desired product, it does not offer high diastereoselectivity, yielding a significant amount of the undesired erythro isomer (an 85:15 ratio is reported).[1] This necessitates a more rigorous purification process and lowers the overall theoretical yield of the desired threo isomer. By choosing a more selective reducing agent (like L-Selectride®), you can potentially increase the initial threo:erythro ratio, simplifying purification and improving the overall yield.
References
addressing matrix effects in bioanalysis of threo-dihydrobupropion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of threo-dihydrobupropion.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of threo-dihydrobupropion?
A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of threo-dihydrobupropion, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This phenomenon can compromise the accuracy, precision, and sensitivity of the analytical method, resulting in unreliable quantification.[2]
Q2: What are the common sources of matrix effects in plasma or urine samples for threo-dihydrobupropion analysis?
A2: The primary sources of matrix effects in biological fluids are endogenous substances that are co-extracted with the analyte. For the analysis of threo-dihydrobupropion, these can include:
-
Phospholipids (B1166683): Abundant in plasma, they are a major cause of ion suppression, particularly in electrospray ionization (ESI).
-
Salts and Buffers: Can alter the droplet formation and evaporation process in the ion source.
-
Proteins: Residual proteins, even after sample preparation, can interfere with ionization.
-
Other Endogenous Molecules: Lipids, sugars, and other small molecules can also contribute to matrix effects.
Q3: How can I determine if my analysis of threo-dihydrobupropion is affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: A continuous flow of a standard solution of threo-dihydrobupropion is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any significant dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike Method: This method provides a quantitative assessment. The response of threo-dihydrobupropion spiked into a blank matrix extract is compared to the response of a standard solution in a neat solvent at the same concentration.[3] The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solvent. An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to matrix effects in the bioanalysis of threo-dihydrobupropion.
Problem 1: Poor sensitivity and/or inconsistent results for threo-dihydrobupropion.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.
-
Solution:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[4]
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids and may lead to significant ion suppression. It is generally considered the least effective method for minimizing matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning threo-dihydrobupropion into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering matrix components, providing the cleanest extracts and minimizing ion suppression.[5] For bupropion (B1668061) and its metabolites, SPE has been shown to be more suitable than PPT and LLE.[5]
-
-
Chromatographic Separation: Modify your LC method to separate threo-dihydrobupropion from the regions where matrix components elute.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for threo-dihydrobupropion will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis. Deuterium-labeled internal standards are commonly used for this purpose.[5]
-
Problem 2: High variability between different lots of biological matrix.
-
Possible Cause: Lot-to-lot differences in the composition of the biological matrix are leading to variable matrix effects.
-
Solution:
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples.[1] This helps to compensate for consistent matrix effects.
-
Evaluate Multiple Matrix Lots: During method validation, assess the matrix effect across at least six different lots of the biological matrix to ensure the method is robust.[3]
-
Problem 3: Ion suppression is still observed even after optimizing sample preparation and chromatography.
-
Possible Cause: The chosen ionization technique is highly susceptible to the specific matrix components in your samples.
-
Solution:
-
Switch Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects from non-volatile components like salts and phospholipids compared to atmospheric pressure chemical ionization (APCI).[4][6] If your instrumentation allows, consider testing APCI, as it is often less prone to ion suppression.[4][6]
-
Change Ionization Polarity: If possible for your analyte, switching from positive to negative ion mode (or vice versa) may help, as fewer matrix components may ionize in the selected mode.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Technique | General Effectiveness in Removing Interferences | Potential for Ion Suppression | Throughput | Cost | Recommendation for threo-dihydrobupropion |
| Protein Precipitation (PPT) | Low (removes proteins, not phospholipids) | High | High | Low | Not recommended for final quantitative methods due to high risk of matrix effects.[5] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | Moderate | A viable option offering cleaner extracts than PPT. |
| Solid-Phase Extraction (SPE) | High | Low | Moderate-High | High | Highly Recommended. Provides the cleanest extracts and is most effective at mitigating matrix effects.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for threo-dihydrobupropion from Human Plasma
This is a general protocol based on methods for bupropion and its metabolites. Optimization will be required.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 500 µL of plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute threo-dihydrobupropion and other analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the mobile phase.
Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of threo-dihydrobupropion in the reconstitution solvent.
-
Set B (Post-Spike): Extract a blank plasma sample using your validated sample preparation method. Spike the final, clean extract with threo-dihydrobupropion at the same concentration as Set A.
-
Set C (Pre-Spike): Spike a blank plasma sample with threo-dihydrobupropion at the same concentration as Set A and then process it through the entire sample preparation method.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. agilent.com [agilent.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Threo-dihydrobupropion in Biological Samples
Welcome to the technical support center for the analysis of threo-dihydrobupropion. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability of threo-dihydrobupropion in biological samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My threo-dihydrobupropion concentrations are lower than expected. What are the potential causes?
A1: Lower than expected concentrations of threo-dihydrobupropion can be attributed to several factors, primarily related to its stability. The parent drug, bupropion (B1668061), is known to be unstable and its degradation is dependent on both temperature and pH.[1] While threo-dihydrobupropion is generally more stable than bupropion, its concentration can still be affected by improper sample handling and storage.[2] Key factors to consider include:
-
Sample Collection and Handling: Inadequate cooling of samples immediately after collection can lead to degradation.
-
Storage Conditions: Storing plasma samples at inappropriate temperatures (e.g., refrigeration or room temperature instead of frozen) can result in significant degradation of the parent compound, which may indirectly affect the metabolite profile.[2]
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pH of the Sample: Bupropion is most stable in acidic conditions (below pH 5).[3] While specific data on the pH stability of threo-dihydrobupropion is less detailed, it is a good practice to control and monitor the pH of your biological samples.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can impact the stability of bupropion and its metabolites.[4]
Q2: What are the recommended storage conditions for plasma samples containing threo-dihydrobupropion?
A2: To ensure the stability of threo-dihydrobupropion and its parent compound, bupropion, it is crucial to store plasma samples frozen. Long-term storage should be at -20°C or, ideally, at -80°C.[2][4][5] Studies have shown that bupropion degrades significantly at room temperature and even under refrigeration.[2] For instance, the half-life of bupropion in plasma at pH 7.4 is 54.2 hours at 22°C and only 11.4 hours at 37°C.[1] While threo-dihydrobupropion is more stable, freezing the samples immediately after processing is the best practice to maintain sample integrity.[6]
Q3: How many freeze-thaw cycles are acceptable for samples containing threo-dihydrobupropion?
A3: Bioanalytical method validation studies for bupropion and its metabolites have shown that the analytes can be stable for a limited number of freeze-thaw cycles. For example, one study indicated stability after three freeze-thaw cycles from -80°C to room temperature.[5] Another study demonstrated bupropion stability with recovery rates between 92% and 97% after three freeze-thaw cycles.[4] However, it is recommended to minimize the number of freeze-thaw cycles by aliquoting samples into smaller volumes for individual experiments.
Troubleshooting Guides
Issue 1: Inconsistent results for threo-dihydrobupropion across different sample aliquots.
-
Possible Cause: Non-homogenous sample, improper mixing after thawing, or degradation during handling.
-
Troubleshooting Steps:
-
Ensure samples are thoroughly but gently mixed after thawing and before aliquoting.
-
Minimize the time samples spend at room temperature during processing. Conduct sample preparation on ice whenever possible.
-
Verify that all aliquots are stored under identical conditions.
-
Issue 2: Degradation of threo-dihydrobupropion is suspected during sample processing.
-
Possible Cause: Prolonged exposure to room temperature, inappropriate pH of extraction buffers, or harsh extraction conditions.
-
Troubleshooting Steps:
-
Temperature Control: Keep samples on ice throughout the extraction process. Use a refrigerated autosampler set to 4°C for analysis.[5]
-
pH Adjustment: Consider adjusting the pH of the plasma sample to be more acidic (e.g., by adding a buffer) immediately after collection, as bupropion is more stable at lower pH.[3][6]
-
Optimize Extraction: If using liquid-liquid extraction or solid-phase extraction, ensure the solvents and pH conditions are optimized to minimize degradation. Protein precipitation is a rapid method that can reduce processing time.
-
Quantitative Data Summary
Table 1: Stability of Bupropion in Human Plasma at pH 7.4
| Temperature (°C) | Half-life (hours) | Reference |
| 22 | 54.2 | [1] |
| 37 | 11.4 | [1] |
Table 2: Stability of Bupropion and its Metabolites Under Various Conditions
| Analyte | Condition | Duration | Stability (% Recovery or % CV) | Reference |
| Bupropion & Metabolites | Freeze-Thaw Cycles (-80°C) | 3 cycles | Stable | [5] |
| Bupropion & Metabolites | Autosampler (4°C) | Not specified | Stable | [5] |
| Bupropion | Room Temperature | 6 hours | 93% - 96% Recovery | [4] |
| Bupropion | Long-term at -20°C | 30 days | 94.2% - 96.8% Recovery | [4] |
| Bupropion & Enantiomers | Ambient Temperature (Non-extracted) | 48 hours | < 9.8% variability | [7] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling
-
Blood Collection: Collect venous blood samples into tubes containing an anticoagulant (e.g., K2EDTA or sodium heparin). Avoid using gel-barrier tubes.[6]
-
Centrifugation: Centrifuge the blood samples within 30 minutes of collection at approximately 1500 x g for 15 minutes at 4°C.[8]
-
Plasma Separation: Carefully transfer the supernatant (plasma) to a clean polypropylene (B1209903) tube.
-
pH Adjustment (Optional but Recommended): To enhance stability, especially if immediate freezing is not possible, consider adding a small amount of an acidic buffer (e.g., sodium citrate (B86180) monobasic) to lower the pH.[6]
-
Storage: Immediately freeze the plasma samples at -20°C or preferably at -80°C.[2][5][6]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol is a generalized example based on common practices for the analysis of bupropion and its metabolites.[5][9][10]
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard solution.
-
Add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or 20% trichloroacetic acid).
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 or a chiral column (e.g., α1-acid glycoprotein) is typically used for separation.[5]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 5.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[5]
-
Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, ambient or 35°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for threo-dihydrobupropion and the internal standard.
-
Visualizations
Caption: Metabolic pathways of bupropion leading to its major active metabolites.
Caption: Recommended workflow for ensuring the stability of threo-dihydrobupropion in plasma samples.
References
- 1. Stability of bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. translationalresearchcentre.com [translationalresearchcentre.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Threo-dihydrobupropion Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and analysis of threo-dihydrobupropion in various biological matrices. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of threo-dihydrobupropion using chromatographic methods.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Question: My chromatographic peaks for threo-dihydrobupropion are showing significant tailing or fronting. What are the potential causes and how can I resolve this?
-
Answer: Poor peak shape can be attributed to several factors related to the column, mobile phase, or sample preparation.
-
Column Issues:
-
Contamination: The analytical column may be contaminated with residual matrix components.
-
Degradation: The stationary phase may be degraded, especially if operating at a high pH.
-
Solution: Ensure the mobile phase pH is within the recommended range for the column. For silica-based columns, a pH above 7 can cause dissolution.[2] Consider using a more robust column type if high pH is necessary for separation.
-
-
-
Mobile Phase Mismatch:
-
pH: The pH of the mobile phase significantly influences the retention and peak shape of ionizable compounds like threo-dihydrobupropion.[3][4][5]
-
Solution: Optimize the mobile phase pH. A buffer, such as ammonium (B1175870) formate (B1220265) or ammonium bicarbonate, can help maintain a consistent pH and improve peak shape.[3][6]
-
-
Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.
-
Solution: Dilute the sample in a solvent that is the same or weaker than the initial mobile phase composition.[1]
-
-
-
Sample Overload: Injecting too much sample can lead to broad and tailing peaks.[2]
-
Solution: Reduce the injection volume or the concentration of the sample.[2]
-
-
Issue 2: Inconsistent Retention Times
-
Question: I am observing a drift or sudden shift in the retention times for threo-dihydrobupropion between injections. What could be the cause?
-
Answer: Fluctuations in retention time can compromise the reliability of your assay. The primary causes are typically related to the HPLC/LC-MS system or the column.
-
System and Method Parameters:
-
Flow Rate: Inconsistent flow from the pump will directly affect retention times.
-
Mobile Phase Composition: Changes in the mobile phase composition due to evaporation of a volatile component or improper mixing can cause retention time shifts.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[1]
-
-
Temperature: Fluctuations in the column oven temperature can lead to retention time variability.[7]
-
Solution: Ensure the column oven is set to the correct temperature and that it is stable.[7]
-
-
-
Column Equilibration: Insufficient equilibration of the column between injections, especially in gradient elution, is a common cause of retention time drift.
-
Solution: Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. This may need to be extended for certain applications.[7]
-
-
Issue 3: Low Signal Intensity or Loss of Sensitivity
-
Question: The signal intensity for threo-dihydrobupropion is lower than expected, or has decreased over a series of injections. How can I troubleshoot this?
-
Answer: A loss in sensitivity can stem from issues with the sample, the LC system, or the mass spectrometer.
-
Sample-Related Issues:
-
Degradation: Threo-dihydrobupropion may be unstable in the prepared sample matrix or under certain storage conditions.
-
Poor Extraction Recovery: The sample preparation method may not be efficiently extracting the analyte from the matrix.
-
Solution: Optimize the sample preparation procedure. For liquid-liquid extraction, ensure the pH and solvent are optimal. For solid-phase extraction, ensure the correct sorbent and elution solvents are used.
-
-
-
Mass Spectrometer Performance:
-
Source Contamination: The ion source of the mass spectrometer can become contaminated over time, leading to a decrease in signal.
-
Solution: Clean the ion source components, including the capillary and spray shield, according to the manufacturer's instructions.
-
-
Incorrect Tuning: The mass spectrometer may not be properly tuned for the analyte.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of threo-dihydrobupropion, leading to lower signal intensity (ion suppression).
-
Solution: Improve the chromatographic separation to separate the analyte from interfering matrix components. Enhance the sample cleanup procedure to remove these interferences.[9]
-
-
-
Frequently Asked Questions (FAQs)
1. Sample Preparation
-
Question: What are the most common sample preparation techniques for analyzing threo-dihydrobupropion in plasma?
-
Answer: The most frequently cited methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).[3][6][10][11][12][13]
-
Protein Precipitation: This is a simple and high-throughput method. Trichloroacetic acid (20%) has been successfully used to precipitate plasma proteins.[3][4][5][14]
-
Liquid-Liquid Extraction: LLE offers a cleaner extract compared to PPT. Ethyl acetate (B1210297) is a commonly used extraction solvent.[6][10]
-
2. Chromatographic Separation
-
Question: What type of analytical column is suitable for the stereoselective separation of threo-dihydrobupropion enantiomers?
-
Answer: Chiral columns are necessary for separating the enantiomers of threo-dihydrobupropion. Commonly used stationary phases include:
-
Question: What are typical mobile phase compositions for the analysis of threo-dihydrobupropion?
-
Answer: Reversed-phase chromatography is commonly employed.
-
For stereoselective separation, mobile phases often consist of a mixture of an organic modifier (e.g., methanol (B129727), acetonitrile) and an aqueous buffer (e.g., ammonium formate, ammonium bicarbonate).[3][6] The pH of the aqueous phase is a critical parameter for achieving good separation.[3][4][5]
-
For non-chiral separation, a simple mobile phase of methanol and an ammonia (B1221849) solution in water has been used.[8]
-
3. Detection and Quantification
-
Question: What is the most common detection method for threo-dihydrobupropion analysis in biological matrices?
-
Answer: Tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity.[3][6][8] Electrospray ionization (ESI) in positive ion mode is typically employed.[6][8]
-
Question: What are the typical validation parameters for a bioanalytical method for threo-dihydrobupropion?
-
Answer: Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters include:
-
Linearity: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Intra- and inter-assay accuracy and precision should typically be within ±15% (±20% at the LLOQ).[3][4][5]
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified. For threo-dihydrobupropion enantiomers, LOQs in the range of 0.15 to 2.0 ng/mL have been reported.[4][5][6][8][15]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Stability: Freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[3][4][5]
-
Quantitative Data Summary
Table 1: Summary of LC-MS/MS Method Validation Parameters for Threo-dihydrobupropion
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation with 20% Trichloroacetic Acid | Liquid-Liquid Extraction with Ethyl Acetate |
| Chromatography | Stereoselective (α1-acid glycoprotein column) | Stereoselective (Lux 3µ Cellulose-3 column) |
| Detection | ESI-MS/MS | ESI-MS/MS |
| Linearity Range | 1 - 1000 ng/mL (for enantiomers) | 0.15 - 150 ng/mL (for enantiomers) |
| LLOQ | 1 ng/mL (for each enantiomer) | 0.15 ng/mL (for each enantiomer) |
| Intra-assay Precision (%CV) | < 12% | 3.4% - 15.4% |
| Inter-assay Precision (%CV) | < 12% | 6.1% - 19.9% |
| Intra-assay Accuracy (%) | Within 12% of nominal | 80.6% - 97.8% |
| Inter-assay Accuracy (%) | Within 12% of nominal | 88.5% - 99.9% |
| Extraction Recovery | Not explicitly stated | ≥ 70% |
| Reference | [3][4][5] | [6][15] |
Experimental Protocols
Protocol 1: Stereoselective LC-MS/MS Analysis of Threo-dihydrobupropion in Human Plasma (Based on Teitelbaum et al., 2016) [3][4][5]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add an internal standard.
-
Add 200 µL of 20% trichloroacetic acid to precipitate proteins.
-
Vortex mix and then centrifuge.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: α1-acid glycoprotein (AGP) chiral column.
-
Mobile Phase A: 20 mM aqueous ammonium formate, pH 5.0.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.22 mL/min.
-
Gradient: A linear gradient is used to achieve separation within a run time of approximately 12 minutes.
-
Column Temperature: Ambient.
-
Autosampler Temperature: 4°C.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Positive ion electrospray (ESI).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for threo-dihydrobupropion and the internal standard need to be optimized.
-
Protocol 2: Stereoselective LC-MS/MS Analysis of Threo-dihydrobupropion in Human Plasma (Based on Masters et al., 2016) [6][15]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 µL aliquot of human plasma, add the internal standard (e.g., acetaminophen).
-
Add 2 mL of ethyl acetate.
-
Vortex mix for 30 seconds.
-
Centrifuge at 3000 rpm for 3 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Lux 3µ Cellulose-3 (250 x 4.6 mm).
-
Mobile Phase A: Methanol:Acetonitrile:5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (25:15:60, v/v/v).
-
Mobile Phase B: Methanol:Acetonitrile:5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (60:30:10, v/v/v).
-
Flow Rate: 400 µL/min.
-
Gradient: A gradient elution is employed.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer (e.g., ABSciex 5500 QTRAP).
-
Ionization: Positive ion electrospray (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Q1/Q3 transition for threo-dihydrobupropion: 241.9/116.0.[6]
-
-
Visualizations
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. agilent.com [agilent.com]
- 3. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma. [scholars.duke.edu]
- 5. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. agilent.com [agilent.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion | Semantic Scholar [semanticscholar.org]
- 12. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion [scholarworks.indianapolis.iu.edu]
- 13. S-EPMC4866593 - Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS. - OmicsDI [omicsdi.org]
- 14. benchchem.com [benchchem.com]
- 15. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]
Technical Support Center: Overcoming Solubility Challenges with Threo-dihydrobupropion Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with threo-dihydrobupropion hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: Publicly available quantitative data on the aqueous solubility of this compound is limited. Safety Data Sheets (SDS) and product information from various suppliers often state "no data available" for water solubility.[1][2][3] this compound is the hydrochloride salt of a primary metabolite of bupropion (B1668061).[4] While bupropion hydrochloride is soluble in water, the solubility of its metabolites may differ.[5] It is recommended to experimentally determine the aqueous solubility in your specific buffer system.
Q2: Why might this compound exhibit poor aqueous solubility?
A2: Like many active pharmaceutical ingredients (APIs), this compound's solubility can be influenced by its crystalline structure and physicochemical properties. As a hydrochloride salt of an amine, its solubility is expected to be pH-dependent. At certain pH values, it may convert to its less soluble free base form.
Q3: What are the initial steps to assess the solubility of this compound in my experimental system?
A3: A pragmatic first step is to perform a simple kinetic solubility assessment. Prepare a high-concentration stock solution in an organic solvent like DMSO and add it to your aqueous buffer to the desired final concentration. Observe for any precipitation immediately and over time. For a more definitive measure, a thermodynamic solubility assessment should be conducted by equilibrating an excess of the solid compound in your aqueous medium.
Q4: Are there common solvents in which this compound is more soluble?
A4: While specific data for this compound is scarce, one supplier notes its solubility in methanol.[6] For comparison, the parent compound, bupropion hydrochloride, is reported to be soluble in polar protic solvents like methanol, ethanol, and water, with appreciable solubility in DMSO.
Troubleshooting Guides
Problem 1: this compound precipitates upon addition to my aqueous buffer.
| Potential Cause | Troubleshooting Step | Rationale |
| Concentration exceeds thermodynamic solubility | Determine the equilibrium solubility of the compound in your specific buffer. | The concentration of your solution may be above its saturation point, leading to precipitation. |
| pH of the buffer | Measure the pH of your final solution. Adjust the buffer pH to a more acidic range if possible. | As a hydrochloride salt of a basic compound, solubility is likely higher at lower pH where the molecule is protonated. |
| "Salting-out" effect | If using a buffer with a high salt concentration, try reducing the salt concentration or using a different buffer system. | High concentrations of salts in the buffer can decrease the solubility of other solutes. |
| Common ion effect | If your buffer contains chloride ions, this may suppress the dissolution of the hydrochloride salt. | The common ion effect can reduce the solubility of sparingly soluble salts.[7] |
Problem 2: Inconsistent results in cell-based assays or other downstream experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Precipitation in media | Visually inspect the wells for any precipitate. Test the solubility of the compound directly in the cell culture media. | Precipitated drug is not bioavailable and can lead to variability in experimental outcomes. |
| Interaction with media components | Consider simplifying the buffer system for initial experiments if feasible. | Components in complex media could interact with the compound and affect its solubility. |
| Final organic solvent concentration | Keep the final concentration of the organic solvent (e.g., DMSO) consistent and as low as possible across all experiments. | High concentrations of organic solvents can be toxic to cells and may also influence the compound's solubility in the aqueous media. |
Experimental Protocols for Solubility Enhancement
Several techniques can be employed to improve the solubility of poorly soluble active pharmaceutical ingredients.[8] Below are detailed methodologies for common approaches.
Co-solvency
The addition of a water-miscible solvent in which the drug has higher solubility can increase the overall solubility of the drug in the aqueous solution.[9]
Methodology:
-
Co-solvent Selection: Screen several pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400) to find one that readily dissolves this compound.
-
Solubility Determination in Pure Solvents: Determine the solubility of the compound in both water and the selected co-solvent individually.
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent-water mixtures at various volume ratios (e.g., 10%, 20%, 30% v/v co-solvent in water).
-
Equilibrium Solubility Measurement: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separation and Quantification: Separate the undissolved solid by centrifugation or filtration (using a chemically resistant 0.22 µm filter). Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration.
pH Adjustment
For ionizable compounds, altering the pH of the solution can significantly impact solubility.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 7.4, 8).
-
Equilibrium Solubility Measurement: Add an excess amount of this compound to each buffer.
-
Equilibration: Agitate the samples at a constant temperature for 24-48 hours.
-
Separation and Quantification: Separate the undissolved solid and quantify the concentration of the dissolved compound in the clear supernatant/filtrate.
-
Data Analysis: Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile.
Particle Size Reduction (Micronization)
Reducing the particle size of a compound increases its surface area, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[10]
Methodology:
-
Milling Technique Selection: Choose a suitable milling technique based on the properties of the API and the desired particle size. Common methods include jet milling and ball milling.[11][12][]
-
Process Parameters:
-
Slurry Preparation (for wet milling): For wet milling techniques, prepare a slurry of the API in a suitable non-solvent.[10]
-
Milling: Process the API according to the selected milling procedure, optimizing parameters such as milling time and energy input.
-
Particle Size Analysis: Measure the particle size distribution of the milled and unmilled API using techniques like laser diffraction.
-
Dissolution Rate Comparison: Compare the dissolution rate of the micronized API to the unmilled API in a relevant aqueous buffer.
Quantitative Data Summary
| Solvent | Estimated Solubility (mg/mL) |
| Methanol | ~ 347.0 |
| Ethanol | ~ 113.1 |
| Water | ~ 110.8 |
| Dimethyl sulfoxide (B87167) (DMSO) | ~ 181.0 |
| Acetone | ≤ 1.0 |
| Ethyl acetate | ≤ 1.0 |
| Hexane | ≤ 1.0 |
| Cyclohexane | ≤ 1.0 |
| Diethyl ether | ≤ 1.0 |
| (Data from a study on bupropion hydrochloride) |
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Principle of solubility enhancement by co-solvency.
Caption: Effect of particle size reduction on dissolution rate.
References
- 1. esschemco.com [esschemco.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cas 153365-82-3,THREO-DIHYDROBUPROPION | lookchem [lookchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bupropion hydrochloride, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Threo-Dihydro Bupropion-HCl / Threo hydroxybupropion-HCl - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. datapdf.com [datapdf.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wisdomlib.org [wisdomlib.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmtech.com [pharmtech.com]
- 12. API Particle Size Reduction | Micronization & Milling | CDMO [pharmacompass.com]
Technical Support Center: Refinement of Extraction Protocols for threo-dihydrobupropion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction protocols for threo-dihydrobupropion.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of threo-dihydrobupropion from biological matrices.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Lysis/Homogenization: The analyte may be trapped within cells or tissue that have not been adequately disrupted. | Ensure thorough homogenization of tissue samples. For plasma/serum, ensure proper vortexing after adding extraction solvents. |
| Suboptimal pH for Extraction: The pH of the sample mixture may not be optimal for partitioning the analyte into the organic phase during liquid-liquid extraction (LLE). | Adjust the pH of the aqueous phase to be at least 2 pH units above the pKa of threo-dihydrobupropion to ensure it is in its neutral, more organic-soluble form. | |
| Inappropriate Solvent Choice (LLE): The selected organic solvent may have poor solubility for threo-dihydrobupropion. | Test a range of solvents with varying polarities. Methyl tert-butyl ether (MTBE) has been used successfully. Consider solvent mixtures to optimize polarity. | |
| Insufficient Solvent Volume (LLE): The volume of the extraction solvent may not be sufficient to effectively extract the analyte. | Increase the solvent-to-sample ratio. A common starting point is a 5:1 or 10:1 ratio. | |
| Incomplete Phase Separation (LLE): Emulsions or incomplete separation of the aqueous and organic layers can lead to loss of the analyte. | Centrifuge the sample at a higher speed or for a longer duration. The addition of salt (salting out) to the aqueous layer can also help break emulsions. | |
| Analyte Breakthrough (SPE): During solid-phase extraction (SPE), the analyte may not be retained on the sorbent bed during sample loading. | Ensure the sample is loaded at an appropriate flow rate to allow for sufficient interaction with the sorbent. The sample's organic content may be too high; consider diluting the sample with a weaker solvent. | |
| Incomplete Elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. | Increase the strength or volume of the elution solvent. A common elution solvent for reverse-phase SPE is methanol (B129727) or acetonitrile (B52724), sometimes with a modifier like ammonium (B1175870) hydroxide (B78521) to improve the elution of basic compounds. | |
| High Variability in Results | Inconsistent Sample Handling: Variations in storage time and temperature can affect analyte stability. Threo-dihydrobupropion is known to be more stable than its parent compound, bupropion (B1668061), but consistent handling is still crucial.[1] | Process samples as consistently as possible. If storage is necessary, keep samples frozen at -80°C until analysis.[2] |
| Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, standards, and solvents is a common source of variability. | Calibrate pipettes regularly. Use positive displacement pipettes for viscous samples. | |
| Matrix Effects in LC-MS/MS Analysis: Co-extracted endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[3] | Use a more selective extraction method: SPE can often provide cleaner extracts than LLE or protein precipitation.[4] Employ stable isotope-labeled internal standards: These can help to compensate for matrix effects during analysis.[3] Optimize chromatography: Ensure chromatographic separation of the analyte from interfering matrix components. | |
| Peak Tailing or Broadening in Chromatogram | Poor Reconstitution Solvent: The solvent used to reconstitute the dried extract may not be compatible with the initial mobile phase conditions. | Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase. |
| Residual Matrix Components: Contaminants from the sample matrix can interact with the analytical column. | Improve the cleanup step of the extraction protocol. Consider using a different SPE sorbent or adding a wash step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting threo-dihydrobupropion from plasma?
A1: Liquid-liquid extraction (LLE) is a frequently reported and effective method for the extraction of threo-dihydrobupropion from human plasma.[2][5][6][7] Protein precipitation is another simpler, though potentially less clean, alternative.[3]
Q2: What are the key parameters to optimize in a liquid-liquid extraction protocol for threo-dihydrobupropion?
A2: The key parameters to optimize for LLE are the choice of organic solvent, the pH of the aqueous sample, the solvent-to-sample volume ratio, and the mixing and centrifugation conditions.
Q3: Can I use solid-phase extraction (SPE) for threo-dihydrobupropion? What type of sorbent should I use?
A3: Yes, SPE can be used and may provide cleaner extracts than LLE. For a basic compound like threo-dihydrobupropion, a mixed-mode cation-exchange sorbent can be effective. A reversed-phase sorbent (e.g., C8 or C18) can also be used, but pH control of the sample will be critical to ensure retention.[8]
Q4: How can I minimize matrix effects when analyzing my extracts by LC-MS/MS?
A4: To minimize matrix effects, you can:
-
Use a more rigorous extraction method like SPE to remove more interfering compounds.
-
Incorporate a stable isotope-labeled internal standard for threo-dihydrobupropion in your analysis.[3]
-
Optimize your chromatographic method to separate threo-dihydrobupropion from co-eluting matrix components.
-
Dilute the sample extract if the analyte concentration is sufficiently high.
Q5: What are the storage and stability considerations for threo-dihydrobupropion in plasma samples?
A5: While threo-dihydrobupropion is more stable than bupropion, it is recommended to store plasma samples at -80°C for long-term storage to prevent degradation.[1][2] For short-term storage and during processing, keeping samples on ice is advisable. One study found that threo-dihydrobupropion was stable in plasma for up to 48 hours at 37°C across a pH range of 2.5 to 10.[1]
Quantitative Data from Literature
The following tables summarize quantitative data from published studies on the extraction and analysis of threo-dihydrobupropion.
Table 1: Extraction Efficiency and Recovery
| Extraction Method | Matrix | Extraction Efficiency/Recovery | Reference |
| Liquid-Liquid Extraction | Human Plasma | ≥70% | [2] |
| Protein Precipitation | Human Plasma | Not explicitly stated for threo-dihydrobupropion, but a similar method for related compounds showed good recovery. | [9] |
| Solid-Phase Extraction | Human Plasma | Not explicitly stated for threo-dihydrobupropion, but SPE methods for similar drugs have shown high recoveries (≥92.3%). |
Table 2: Assay Performance Metrics
| Parameter | Method | Value | Reference |
| Limit of Quantification (LOQ) | LC-MS/MS | 0.15 ng/mL | [2][5] |
| Intra-day Precision (% CV) | LC-MS/MS | 3.4% to 15.4% | [2] |
| Inter-day Precision (% CV) | LC-MS/MS | 6.1% to 19.9% | [2] |
| Intra-day Accuracy | LC-MS/MS | 80.6% to 97.8% | [2] |
| Inter-day Accuracy | LC-MS/MS | 88.5% to 99.9% | [2] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction from Human Plasma
This protocol is adapted from a published method for the stereoselective quantification of bupropion and its metabolites.[2][5]
Materials:
-
Human plasma sample
-
Internal standard solution (e.g., acetaminophen (B1664979) or a stable isotope-labeled analog)
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (compatible with LC-MS/MS mobile phase)
Procedure:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add a sufficient volume of MTBE (e.g., 500 µL).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a suitable volume of reconstitution solvent (e.g., 100 µL).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation from Human Plasma
This is a general protocol for protein precipitation that can be adapted for threo-dihydrobupropion.
Materials:
-
Human plasma sample
-
Internal standard solution
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (a 1:3 ratio of plasma to acetonitrile).
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: General workflow for the extraction and analysis of threo-dihydrobupropion.
Caption: Key factors influencing the extraction efficiency of threo-dihydrobupropion.
References
- 1. Stability of bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]
- 8. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 9. S-EPMC4866593 - Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS. - OmicsDI [omicsdi.org]
Technical Support Center: Analysis of threo-dihydrobupropion by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of threo-dihydrobupropion using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced sensitivity, poor accuracy, and inconsistent results. This guide addresses specific issues related to minimizing ion suppression for threo-dihydrobupropion.
Problem: Low signal intensity or complete signal loss for threo-dihydrobupropion.
Possible Cause: Co-eluting matrix components are interfering with the ionization of the target analyte.[1][2] This is a primary cause of ion suppression.
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering substances from the sample matrix before analysis.[3] Different strategies can be employed depending on the complexity of the matrix.
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. A validated LLE protocol was successfully used for the analysis of bupropion (B1668061) and its metabolites from human plasma.[4][5]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away. SPE has been shown to be a suitable technique for extracting bupropion and its metabolites with good recovery and reduced matrix effects.[6]
-
Protein Precipitation (PPT): While a simpler method, PPT can sometimes lead to significant ion suppression because it may not effectively remove all matrix components.[6] If PPT is used, further optimization of chromatographic conditions is critical.
-
-
Improve Chromatographic Separation: The aim is to chromatographically separate threo-dihydrobupropion from any remaining matrix components that can cause ion suppression.[2]
-
Column Selection: The choice of the analytical column is crucial. Chiral columns, such as those based on α1-acid glycoprotein (B1211001), have been successfully used to separate the stereoisomers of bupropion and its metabolites, which can also help in separating them from interfering matrix components.[7]
-
Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., organic solvent ratio, pH, and additives) can significantly alter the retention times of both the analyte and interfering compounds, thereby improving separation.[2] For example, using a gradient elution with methanol (B129727) and an aqueous buffer like ammonium (B1175870) formate (B1220265) can achieve good separation.[8]
-
Flow Rate Adjustment: Lower flow rates in electrospray ionization (ESI) can sometimes reduce the extent of ion suppression.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for correcting ion suppression.[9] Since it has virtually identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio. Deuterium-labeled internal standards have been successfully used in the analysis of bupropion and its metabolites to compensate for matrix effects.[6]
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression.[9]
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE or LLE, will help minimize the variability in matrix effects between samples.[9]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.[9]
-
Utilize a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[9]
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of threo-dihydrobupropion.
Table 1: Sample Preparation Protocols
| Parameter | Liquid-Liquid Extraction (LLE)[4][5] | Solid-Phase Extraction (SPE)[6] | Protein Precipitation (PPT)[7][8] |
| Sample Volume | 50 µL human plasma | 100 µL human plasma | 50 µL human plasma |
| Internal Standard | Acetaminophen (APAP) | Deuterium-labeled isotopes (BPR D9, HBPR D6) | Not specified in the same context, but SIL-IS is recommended. |
| Extraction Solvent/Reagents | Not specified in detail in the abstract. | 1% v/v formic acid in water, methanol for elution. | 20% trichloroacetic acid. |
| Procedure | Manual liquid-liquid extraction. | HLB (30mg/1cc) cartridges pre-equilibrated with methanol and water. Cartridges washed with water, eluted with methanol. | Addition of precipitating agent, vortexing, and centrifugation. |
| Key Advantage | Simple and effective for some matrices. | Provides cleaner extracts and reduces matrix effects.[6] | Fast and simple procedure. |
| Potential Drawback | May have lower recovery for some analytes. | More complex and time-consuming than PPT. | Can result in significant ion suppression.[6] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method A[4] | Method B[6] | Method C[8] |
| LC System | HPLC | Acquity UPLC | Not specified |
| Column | Chiral Column | Acquity BEH phenyl column | α1-acid glycoprotein column |
| Mobile Phase A | Methanol: acetonitrile: 5mM ammonium bicarbonate + 0.1% ammonium hydroxide (B78521) (25:15:60, v/v/v) | 58% ammonia (B1221849) (0.06%, v/v) aqueous solution | 20 mM aqueous ammonium formate, pH 5.0 |
| Mobile Phase B | Methanol: acetonitrile: 5mM ammonium bicarbonate + 0.1% ammonium hydroxide (60:30:10, v/v/v) | 42% methanol | Methanol |
| Flow Rate | 400 µL/min | 0.5 mL/min | 0.22 mL/min |
| Elution | Gradient | Isocratic | Gradient |
| MS System | Triple quadrupole MS | Triple quadrupole MS | AB Sciex 3200, 4000 QTRAP, or 6500 |
| Ionization Mode | Positive Ion Electrospray | Positive Ion Electrospray | Positive Ion Electrospray |
| Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Visualizations
Experimental Workflow for Method Development
Caption: A logical workflow for developing an LC-MS/MS method while actively assessing and mitigating ion suppression.
Troubleshooting Logic for Ion Suppression
Caption: A decision tree to guide researchers in troubleshooting and resolving ion suppression issues.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as threo-dihydrobupropion, is reduced by the presence of co-eluting components from the sample matrix.[2][9] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.
Q2: What are the common causes of ion suppression in the analysis of threo-dihydrobupropion from biological samples?
A2: The most common causes are endogenous matrix components that are not completely removed during sample preparation.[10] For plasma samples, these can include phospholipids, salts, and other small molecules.[11] The choice of sample preparation technique can significantly influence the degree of ion suppression, with protein precipitation often being a larger contributor than more rigorous methods like SPE.[6]
Q3: How can I determine if my assay is suffering from ion suppression?
A3: A common method is to perform a post-column infusion experiment. In this setup, a constant flow of a standard solution of threo-dihydrobupropion is introduced into the LC flow stream after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected onto the column. Any dip in the constant analyte signal at the retention time of co-eluting matrix components indicates ion suppression. Another approach is to compare the response of an analyte spiked into a clean solvent with the response of the same amount of analyte spiked into an extracted blank matrix sample. A lower response in the matrix sample indicates ion suppression.
Q4: Can changing the ion source from ESI to APCI help reduce ion suppression?
A4: Atmospheric pressure chemical ionization (APCI) is often considered to be less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds. However, this is not a universal solution and depends on the specific analyte and matrix. It is an option to explore during method development if ESI proves problematic and the analyte is amenable to APCI.
Q5: Is it possible to completely eliminate ion suppression?
A5: While it may not always be possible to completely eliminate ion suppression, its effects can be significantly minimized and controlled.[2] A combination of optimized sample preparation, efficient chromatographic separation, and the use of a stable isotope-labeled internal standard is the most effective strategy to ensure accurate and reliable quantification in the presence of matrix effects.[2][3][9]
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-EPMC4866593 - Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS. - OmicsDI [omicsdi.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Scholars@Duke publication: Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma. [scholars.duke.edu]
- 8. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. hdb.ugent.be [hdb.ugent.be]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Synthesis and Purification of Threo-dihydrobupropion
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis and purification of threo-dihydrobupropion, a major active metabolite of bupropion (B1668061).[1]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of threo-dihydrobupropion?
The most direct laboratory synthesis route involves the stereoselective reduction of the ketone group of bupropion.[1][2][3] Bupropion is commercially available as a hydrochloride salt.
Q2: What are the major challenges in synthesizing and purifying threo-dihydrobupropion?
The primary challenges are:
-
Stereoselectivity: The reduction of bupropion produces two diastereomers: threo-dihydrobupropion and erythro-dihydrobupropion.[1][2] Achieving a high diastereomeric excess (d.e.) of the desired threo isomer is crucial.
-
Purification: Efficiently separating the threo and erythro diastereomers, as well as removing unreacted starting material and other impurities, can be complex.[4][5][6]
Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for separating and quantifying bupropion and its metabolites, including the threo and erythro isomers of dihydrobupropion.[2][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the stereochemistry of the final product.[9]
Troubleshooting Guide
Synthesis: Stereoselective Reduction of Bupropion
A common method for the reduction of ketones is using a metal hydride reducing agent. The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction.[10][11]
Problem: Low Diastereoselectivity (Low threo:erythro ratio)
-
Possible Cause 1: Unfavorable Reducing Agent. Standard reducing agents like sodium borohydride (B1222165) may show low stereoselectivity.
-
Solution: Employ a bulkier reducing agent that favors attack from the less sterically hindered face of the ketone. Consider using lithium tri-tert-butoxyaluminum hydride or other sterically hindered hydrides. The stereochemistry of ketone reduction is often influenced by "steric approach control".[10]
-
-
Possible Cause 2: Inadequate Temperature Control. Reaction temperature can significantly impact the stereochemical outcome of a reaction.
-
Solution: Perform the reduction at a lower temperature (e.g., -78 °C to 0 °C) to enhance stereoselectivity.
-
-
Possible Cause 3: Solvent Effects. The solvent can influence the conformation of the substrate and the transition state, thereby affecting the diastereoselectivity.
-
Solution: Experiment with different solvents. Aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for hydride reductions.
-
Problem: Incomplete Reaction
-
Possible Cause 1: Insufficient Reducing Agent. The stoichiometry of the reducing agent to the bupropion starting material may be inadequate.
-
Solution: Use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure complete consumption of the starting material.
-
-
Possible Cause 2: Deactivated Reducing Agent. Metal hydride reducing agents are sensitive to moisture and can be deactivated.
-
Solution: Use freshly opened or properly stored reducing agents. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 3: Low Reaction Temperature. While low temperatures can improve selectivity, they can also slow down the reaction rate.
-
Solution: If the reaction is sluggish at a very low temperature, allow it to slowly warm to a slightly higher temperature (e.g., room temperature) after the initial addition of the reducing agent, while monitoring for completion.
-
Purification: Separation of Diastereomers
The physical properties of diastereomers, such as solubility and polarity, differ, allowing for their separation by standard laboratory techniques.[6]
Problem: Poor Separation of Threo and Erythro Diastereomers by Column Chromatography
-
Possible Cause 1: Inappropriate Stationary Phase. Standard silica (B1680970) gel may not provide sufficient resolution for closely related diastereomers.
-
Solution: Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel. High-performance liquid chromatography (HPLC) with a suitable column can offer better separation.[4][5][12]
-
-
Possible Cause 2: Suboptimal Mobile Phase. The eluent system may not be optimized for the separation.
-
Solution: Systematically vary the polarity of the mobile phase. A gradient elution might be more effective than an isocratic one. Experiment with different solvent mixtures (e.g., hexane (B92381)/ethyl acetate, dichloromethane/methanol).
-
-
Possible Cause 3: Co-elution of Diastereomers. The diastereomers may have very similar retention factors (Rf) in the chosen solvent system.
Problem: Difficulty with Fractional Crystallization
-
Possible Cause 1: Unsuitable Crystallization Solvent. The chosen solvent may not provide a significant enough difference in solubility between the two diastereomers.
-
Solution: Screen a variety of solvents or solvent mixtures. A solvent in which one diastereomer is sparingly soluble while the other is more soluble is ideal.
-
-
Possible Cause 2: Formation of an Oily Product instead of Crystals. The product may be precipitating out of solution as an oil.
-
Solution: Try using a different solvent system, adjusting the concentration, or cooling the solution more slowly to encourage crystal growth. Seeding the solution with a small crystal of the desired diastereomer can also induce crystallization.
-
-
Possible Cause 3: Low Purity of the Crude Mixture. High levels of impurities can inhibit crystallization.
-
Solution: Perform a preliminary purification by column chromatography to remove gross impurities before attempting crystallization.
-
Data Presentation
Table 1: Typical Reaction Parameters for Stereoselective Ketone Reduction
| Parameter | Condition 1 (Moderate Selectivity) | Condition 2 (Higher Selectivity) |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) |
| Solvent | Methanol (MeOH) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | -78 °C to 0 °C |
| Typical threo:erythro Ratio | ~ 3:1 to 5:1 | > 10:1 |
Table 2: Comparison of Purification Techniques for Diastereomer Separation
| Technique | Advantages | Disadvantages | Typical Purity Achieved |
| Silica Gel Column Chromatography | Simple, widely available | Can have limited resolution for close diastereomers | >90% d.e. |
| High-Performance Liquid Chromatography (HPLC) | High resolution, good for analytical and preparative scale | More expensive, requires specialized equipment | >98% d.e.[4][12] |
| Fractional Crystallization | Can be effective for large-scale purification | Can be time-consuming, requires screening of solvents | >95% d.e.[13] |
Experimental Protocols
Protocol 1: Stereoselective Reduction of Bupropion Hydrochloride
-
Preparation: To a solution of bupropion hydrochloride in anhydrous THF at -78 °C under an inert atmosphere, add 1.1 equivalents of lithium tri-tert-butoxyaluminum hydride solution dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M NaOH solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the fractions by TLC or HPLC to identify those containing the desired threo-dihydrobupropion isomer.
-
Isolation: Combine the pure fractions and evaporate the solvent to yield the purified product.
Visualization
Caption: Troubleshooting workflow for threo-dihydrobupropion synthesis and purification.
References
- 1. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 2. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]
- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]
- 8. core.ac.uk [core.ac.uk]
- 9. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Threo-dihydrobupropion Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of threo-dihydrobupropion hydrochloride, a primary active metabolite of bupropion (B1668061). The information presented is compiled from peer-reviewed scientific literature to assist researchers and drug development professionals in selecting and implementing appropriate analytical techniques. This document summarizes key performance data in structured tables, details experimental protocols, and visualizes the analytical workflow.
Comparative Performance of Analytical Methods
The simultaneous quantification of bupropion and its major metabolites, including threo-dihydrobupropion, is crucial for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and selectivity. The following tables summarize the performance characteristics of various validated LC-MS/MS methods.
Table 1: Performance Characteristics of a Stereoselective LC-MS/MS Method [1][2]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%) | Intra-day Accuracy (%) | Inter-day Precision (%) | Inter-day Accuracy (%) |
| (1S,2S)-threohydrobupropion | 0.5 - 1000 | 1 | < 12 | Within ±12 | < 12 | Within ±12 |
| (1R,2R)-threohydrobupropion | 0.5 - 1000 | 1 | < 12 | Within ±12 | < 12 | Within ±12 |
Table 2: Performance Characteristics of a Rapid LC-MS/MS Method [3]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Threohydrobupropion | 2 - 500 | 2.0 |
Table 3: Performance Characteristics of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) Method [4]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%) | Accuracy (%) |
| Threohydrobupropion (TB) | 20 - 2000 | 10 | < 15 | 80 - 120 |
Table 4: Performance Characteristics of another Stereoselective HPLC-MS/MS Method [5][6]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%) | Intra-day Accuracy (%) | Inter-day Precision (%) | Inter-day Accuracy (%) |
| Threo A | 0.15 - 150 | 0.15 | 3.4 - 15.4 | 80.6 - 97.8 | 6.1 - 19.9 | 88.5 - 99.9 |
| Threo B | 0.15 - 150 | 0.15 | 3.4 - 15.4 | 80.6 - 97.8 | 6.1 - 19.9 | 88.5 - 99.9 |
Note: "Threo A" and "Threo B" refer to the two enantiomers of threo-dihydrobupropion, as optically pure standards were not commercially available for definitive identification.[7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the methods compared above.
Method 1: Stereoselective LC-MS/MS for Bupropion and Metabolites[1][2]
-
Sample Preparation: Plasma protein precipitation is performed using a 20% trichloroacetic acid solution.[1][2]
-
Chromatographic Conditions:
-
Column: α1-acid glycoprotein (B1211001) (AGP) chiral column.[1][2]
-
Mobile Phase: A gradient of 20 mM aqueous ammonium (B1175870) formate (B1220265), pH 5.0 (A) and methanol (B129727) (B). The gradient program is as follows: 10% B for 0.5 min, linear gradient to 20% B until 1 min, hold at 20% B until 5 min, linear gradient to 50% B until 8 min, and then re-equilibrate to initial conditions until 12 min.[1]
-
Flow Rate: 0.22 mL/min.[1]
-
Column Temperature: Ambient.[1]
-
Autosampler Temperature: 4°C.[1]
-
-
Detection:
Method 2: Rapid LC-MS/MS for Bupropion and Metabolites[3]
-
Sample Preparation: Solid-phase extraction.[3]
-
Chromatographic Conditions:
-
Column: Acquity BEH phenyl column.[3]
-
Mobile Phase: Isocratic elution with 42% methanol and 58% aqueous ammonia (B1221849) (0.06%, v/v).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
-
Detection:
Method 3: UPLC-MS/MS for Bupropion and Metabolites[4]
-
Sample Preparation: Details not specified in the provided abstract.
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH phenyl column (100 mm × 2.1 mm, 1.7-µm particle size).[4]
-
Mobile Phase: A binary gradient of ammonium formate buffer (2 mM, pH 4.0) (A) and acetonitrile (B52724) (B). The gradient program is as follows: 95% A at 0 min, 70% A at 3.5 min, 68.5% A at 4.2 min, 5% A at 4.7 min, and 95% A from 4.8 to 5.7 min.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
-
Detection:
Method 4: Stereoselective HPLC-MS/MS using a Cellulose-based Column[5][6]
-
Sample Preparation: Liquid-liquid extraction from 50µL of human plasma.[5][6]
-
Chromatographic Conditions:
-
Detection:
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.
Caption: Workflow for Analytical Method Validation.
References
- 1. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Potency Showdown: Bupropion vs. its Metabolite Threo-dihydrobupropion
A comprehensive analysis of experimental data reveals that while the metabolite threo-dihydrobupropion contributes to the overall pharmacological profile of the parent drug, bupropion (B1668061), it exhibits a lower potency in inhibiting the reuptake of dopamine (B1211576) and norepinephrine (B1679862).
For researchers and scientists engaged in drug development, understanding the intricate relationship between a parent drug and its metabolites is paramount. This guide provides a detailed comparison of the potency of the atypical antidepressant bupropion and its major active metabolite, threo-dihydrobupropion, focusing on their inhibitory effects on the dopamine transporter (DAT) and the norepinephrine transporter (NET).
Quantitative Comparison of Potency
While direct, side-by-side comparisons in single studies are limited in publicly available literature, a review of existing data indicates that threo-dihydrobupropion is a less potent inhibitor of both dopamine and norepinephrine reuptake compared to bupropion. The potency of bupropion's metabolites is generally estimated to be in the range of 20% to 50% of the parent compound[1].
To provide a clearer perspective, the following table summarizes the available inhibitory concentration (IC50) and binding affinity (Ki) values for bupropion. A specific value for threo-dihydrobupropion from a primary research article remains elusive in the public domain, reflecting a gap in the readily accessible scientific literature.
| Compound | Transporter | Parameter | Value (nM) | Species/Assay Condition |
| Bupropion | Dopamine Transporter (DAT) | IC50 | 1900 | Rat striatal synaptosomes |
| Ki | 520 | Human DAT (HEK cells) | ||
| Norepinephrine Transporter (NET) | IC50 | 4400 | Rat hypothalamic synaptosomes | |
| Ki | 1900 | Human NET (HEK cells) | ||
| Threo-dihydrobupropion | Dopamine Transporter (DAT) | IC50/Ki | Data not available | |
| Norepinephrine Transporter (NET) | IC50/Ki | Data not available |
Note: The IC50 and Ki values for bupropion are compiled from various sources and may vary depending on the specific experimental conditions.
The lack of precise, publicly available IC50 or Ki values for threo-dihydrobupropion necessitates a reliance on the qualitative statements from review articles and preclinical studies which consistently describe it as being less potent than bupropion at inhibiting dopamine and norepinephrine transporters.
Experimental Protocols
The determination of the inhibitory potency of compounds like bupropion and threo-dihydrobupropion on dopamine and norepinephrine transporters typically involves in vitro neurotransmitter reuptake assays. These assays measure the ability of a compound to block the transport of radiolabeled neurotransmitters into cells or synaptosomes.
Dopamine Reuptake Inhibition Assay
This assay quantifies the inhibition of dopamine uptake into striatal synaptosomes, which are preparations of nerve terminals rich in dopamine transporters.
Protocol:
-
Synaptosome Preparation: Striatal tissue from rats is homogenized in a sucrose (B13894) buffer and centrifuged to isolate the synaptosomal fraction.
-
Incubation: Synaptosomes are pre-incubated with the test compounds (bupropion or threo-dihydrobupropion) at varying concentrations.
-
Uptake Initiation: The uptake reaction is initiated by adding a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).
-
Termination: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized radiolabeled dopamine.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC50) is calculated from the dose-response curves.
Norepinephrine Reuptake Inhibition Assay
Similar to the dopamine uptake assay, this method measures the inhibition of norepinephrine uptake, typically using hypothalamic synaptosomes, which have a high density of norepinephrine transporters.
Protocol:
-
Synaptosome Preparation: Hypothalamic tissue from rats is processed to obtain the synaptosomal fraction.
-
Incubation: Synaptosomes are pre-incubated with various concentrations of the test compounds.
-
Uptake Initiation: The reaction is started by the addition of radiolabeled norepinephrine (e.g., [³H]norepinephrine).
-
Termination: The uptake is stopped by rapid filtration.
-
Quantification: The radioactivity retained on the filters is quantified.
-
Data Analysis: The IC50 value for the inhibition of norepinephrine uptake is determined.
Signaling Pathway and Metabolism
Bupropion is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP2B6 to hydroxybupropion, and by carbonyl reductases to threo-dihydrobupropion and erythro-dihydrobupropion. These metabolites are pharmacologically active and contribute to the overall therapeutic effect and side-effect profile of bupropion.
Experimental Workflow
The process of comparing the potency of these compounds follows a structured experimental workflow, from compound acquisition to data analysis.
References
A Comparative Pharmacological Analysis of Threo-dihydrobupropion and Hydroxybupropion
For Researchers, Scientists, and Drug Development Professionals
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism in the body, giving rise to several active metabolites. Among these, hydroxybupropion (B195616) and threo-dihydrobupropion are the most prominent and are considered to significantly contribute to the overall pharmacological effects of the parent drug. Understanding the distinct pharmacological profiles of these metabolites is crucial for a comprehensive grasp of bupropion's therapeutic actions and for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides an objective comparison of the pharmacological differences between threo-dihydrobupropion and hydroxybupropion, supported by experimental data and detailed methodologies.
Pharmacodynamic Profile: Receptor Binding and Neurotransmitter Reuptake Inhibition
The primary mechanism of action of bupropion and its active metabolites involves the inhibition of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake by binding to their respective transporters (NET and DAT). However, the potency and selectivity of threo-dihydrobupropion and hydroxybupropion for these transporters differ.
| Compound | Target | Species | IC50 (μM) | Reference |
| Threo-dihydrobupropion | NET | Rat | 16 | [1] |
| DAT | Rat | 47 | [1] | |
| SERT | Rat | 67 | [1] | |
| Hydroxybupropion | NET | Rat | 1.7 | [2] |
| DAT | Rat | >10 | [2] |
Summary of Pharmacodynamic Data:
Hydroxybupropion is a more potent inhibitor of norepinephrine reuptake compared to threo-dihydrobupropion, with an IC50 value approximately 9.4 times lower.[1][2] Conversely, threo-dihydrobupropion is a more potent inhibitor of dopamine reuptake than hydroxybupropion, which shows weak activity at the dopamine transporter.[1][2] Both metabolites are weak inhibitors of serotonin (B10506) reuptake.[1]
Pharmacokinetic Profile
The pharmacokinetic properties of threo-dihydrobupropion and hydroxybupropion are distinct, leading to different plasma concentrations and durations of action following the administration of bupropion.
| Parameter | (1R,2R)-threohydrobupropion | (1S,2S)-threohydrobupropion | (2R,3R)-hydroxybupropion | (2S,3S)-hydroxybupropion |
| Cmax (ng/mL) | 10.3 ± 3.4 | 14.3 ± 4.6 | 129 ± 37 | 3.7 ± 1.4 |
| AUC0-∞ (ng·h/mL) | 487 ± 163 | 640 ± 213 | 5571 ± 1951 | 86 ± 38 |
| t1/2 (h) | 37.4 ± 8.5 | 45.6 ± 11.2 | 23.9 ± 4.5 | 21.3 ± 4.5 |
| Plasma Protein Binding (%) | ~42 | ~42 | Similar to Bupropion (~84%) | Similar to Bupropion (~84%) |
Data from a study in healthy human volunteers after a single oral dose of 100 mg racemic bupropion. Values are presented as mean ± SD.
Summary of Pharmacokinetic Data:
Following oral administration of bupropion, plasma concentrations of hydroxybupropion are significantly higher than those of threo-dihydrobupropion.[5] The area under the plasma concentration-time curve (AUC) for the (2R,3R)-enantiomer of hydroxybupropion is substantially greater than that of both enantiomers of threo-dihydrobupropion.[6] Both metabolites have long elimination half-lives, contributing to their sustained pharmacological effects.[5] The plasma protein binding of threo-dihydrobupropion is approximately half that of bupropion and hydroxybupropion.
Metabolism and Formation
The formation of hydroxybupropion and threo-dihydrobupropion from bupropion is mediated by different enzymatic pathways.
Hydroxybupropion is formed through the oxidation of the tert-butyl group of bupropion, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2B6.[7] In contrast, threo-dihydrobupropion is formed via the reduction of the ketone group of bupropion. This reduction is catalyzed by 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1) and other aldo-keto reductases.[8]
Experimental Protocols
Neurotransmitter Reuptake Inhibition Assay
Objective: To determine the potency of test compounds to inhibit the reuptake of norepinephrine and dopamine into synaptosomes or cells expressing the respective transporters.
Methodology:
-
Preparation of Synaptosomes or Transfected Cells: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for NET) of rodents. Alternatively, cell lines (e.g., HEK293) stably expressing the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) are used.
-
Incubation: A fixed concentration of a radiolabeled substrate (e.g., [3H]norepinephrine or [3H]dopamine) is incubated with the synaptosomes or cells in the presence of varying concentrations of the test compound (threo-dihydrobupropion or hydroxybupropion).
-
Termination and Separation: The reuptake process is terminated by rapid filtration through glass fiber filters, which separates the synaptosomes/cells containing the internalized radiolabel from the incubation medium.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radiolabel uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for specific receptors or transporters.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from cultured cells or animal tissues.
-
Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the unlabeled test compound.
-
Equilibrium Binding: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified.
-
Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]
Signaling Pathways
The inhibition of norepinephrine and dopamine reuptake by threo-dihydrobupropion and hydroxybupropion leads to an increase in the synaptic concentrations of these neurotransmitters. This, in turn, modulates downstream signaling pathways, primarily through the activation of G protein-coupled receptors (GPCRs). The antagonism of nAChRs also contributes to their overall pharmacological effects by modulating cholinergic signaling.
Increased synaptic norepinephrine and dopamine activate their respective postsynaptic receptors, leading to the modulation of intracellular signaling cascades. A key pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[10] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the transcription factor cAMP response element-binding protein (CREB).[10][11] Phosphorylated CREB translocates to the nucleus and regulates the expression of target genes, including brain-derived neurotrophic factor (BDNF), which is implicated in neuronal plasticity and the therapeutic effects of antidepressants.[12] The antagonism of nAChRs by both metabolites can also influence neurotransmitter release and neuronal excitability, further contributing to their complex pharmacological profile.
Conclusion
Threo-dihydrobupropion and hydroxybupropion, the major active metabolites of bupropion, exhibit distinct pharmacological profiles. Hydroxybupropion is a more potent norepinephrine reuptake inhibitor, while threo-dihydrobupropion is a more effective dopamine reuptake inhibitor. These differences in pharmacodynamic activity, coupled with their unique pharmacokinetic characteristics, result in a complex and multifaceted mechanism of action for bupropion. A thorough understanding of the individual contributions of these metabolites is paramount for optimizing the therapeutic use of bupropion and for guiding the development of future medications targeting the noradrenergic and dopaminergic systems. Further research, particularly comprehensive receptor binding studies and detailed investigations into their downstream signaling effects, will provide a more complete picture of the pharmacological nuances of these important metabolites.
References
- 1. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Behavioral and biochemical investigations of bupropion metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of non‐reported bupropion metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP Response Element-Binding Protein Is Essential for the Upregulation of Brain-Derived Neurotrophic Factor Transcription, But Not the Behavioral or Endocrine Responses to Antidepressant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacological Contributions of Bupropion's Metabolites: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's metabolic profile is paramount to elucidating its overall pharmacological effect. In the case of the widely prescribed antidepressant and smoking cessation aid bupropion (B1668061), its clinical activity is not solely attributable to the parent compound but is significantly influenced by its primary active metabolites: hydroxybupropion (B195616), threohydrobupropion, and erythrohydrobupropion. This guide provides a detailed head-to-head comparison of the activity of these metabolites, supported by experimental data, to offer a clearer perspective on their individual contributions to bupropion's therapeutic actions.
Comparative Activity at Norepinephrine (B1679862) and Dopamine (B1211576) Transporters
Bupropion and its metabolites exert their primary mechanism of action through the inhibition of norepinephrine (NE) and dopamine (DA) reuptake by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT), respectively. The following table summarizes their inhibitory potencies, presented as IC50 values, and their typical plasma concentrations observed in humans.
| Compound | Target | IC50 (µM) | Species/Assay System | Typical Human Plasma Cmax (ng/mL) | Typical Human Plasma AUC (ng·h/mL) |
| Bupropion (racemic) | NET | 1.9 | Mouse striatal synaptosomes | 100 | 1200 |
| DAT | 1.9 | Mouse striatal synaptosomes | |||
| Hydroxybupropion (racemic) | NET | 1.7 | Mouse striatal synaptosomes | 600-1000 | 8000-15000 |
| DAT | 1.7 | Mouse striatal synaptosomes | |||
| (2S,3S)-Hydroxybupropion | NET | 0.52 | Mouse striatal synaptosomes | Data not available for individual enantiomer | Data not available for individual enantiomer |
| DAT | Not explicitly found, but similar stereoselectivity reported | ||||
| (2R,3R)-Hydroxybupropion | NET | >10 | Mouse striatal synaptosomes | Data not available for individual enantiomer | Data not available for individual enantiomer |
| DAT | Not explicitly found, but similar stereoselectivity reported | ||||
| Threohydrobupropion | NET | 16 | Rat synaptosomes | 300-500 | 7000-10000 |
| DAT | 47 | Rat synaptosomes | |||
| Erythrohydrobupropion | NET | Data not explicitly found, but generally considered less potent | 100-200 | 1500-3000 | |
| DAT | Data not explicitly found, but generally considered less potent |
Note: IC50 values can vary between different experimental systems. The data presented here is for comparative purposes. Plasma concentration ranges are approximate and can vary based on dosage, formulation, and individual patient metabolism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Neurotransmitter Reuptake Inhibition Assay
This in vitro assay is used to determine the potency of compounds in inhibiting the reuptake of neurotransmitters like norepinephrine and dopamine into nerve terminals.
1. Preparation of Synaptosomes:
-
Rodent (mouse or rat) striatum is dissected and homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes, which are resealed nerve terminals.
-
The synaptosomal pellet is resuspended in a physiological buffer.
2. Uptake Inhibition Assay:
-
Synaptosomes are pre-incubated with various concentrations of the test compounds (bupropion and its metabolites).
-
A radiolabeled neurotransmitter ([³H]norepinephrine or [³H]dopamine) is then added to initiate the uptake reaction.
-
The incubation is carried out for a short period at 37°C.
-
The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled neurotransmitter.
-
The filters are washed with ice-cold buffer to remove any unbound radiolabel.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The amount of radioactivity in the absence of any inhibitor is considered as 100% uptake.
-
The percentage of inhibition at each concentration of the test compound is calculated.
-
The IC50 value, which is the concentration of the compound that causes 50% inhibition of neurotransmitter uptake, is determined by non-linear regression analysis of the concentration-response curve.
Quantification of Bupropion and Metabolites in Human Plasma using LC-MS/MS
This method is employed for the sensitive and specific measurement of bupropion and its metabolites in biological samples.
1. Sample Preparation:
-
A small volume of human plasma is mixed with an internal standard (a deuterated analog of bupropion or one of its metabolites).
-
Proteins in the plasma are precipitated by adding a solvent like acetonitrile (B52724) or methanol.
-
The sample is centrifuged to pellet the precipitated proteins.
-
The clear supernatant is transferred to a new tube and may be further concentrated by evaporation and reconstitution in a suitable solvent.
2. Liquid Chromatography (LC) Separation:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The compounds are separated on a chromatographic column (e.g., a C18 column) based on their physicochemical properties.
-
A mobile phase gradient is used to elute the compounds from the column at different times.
3. Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
The molecules are ionized, typically using electrospray ionization (ESI).
-
The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for bupropion, its metabolites, and the internal standard. This is known as Multiple Reaction Monitoring (MRM) and provides high selectivity.
-
The detector measures the intensity of the specific fragment ions for each compound.
4. Data Analysis:
-
A calibration curve is generated using known concentrations of bupropion and its metabolites.
-
The concentrations of the analytes in the plasma samples are determined by comparing their peak areas to the calibration curve, normalized to the internal standard.
Visualizing the Metabolic Landscape
The metabolic conversion of bupropion is a key determinant of its overall pharmacological profile. The following diagrams illustrate the metabolic pathway and the logical workflow of the experimental procedures.
Caption: Metabolic pathway of bupropion to its major active metabolites.
Caption: Experimental workflows for activity and concentration analysis.
References
A Guide to Inter-Laboratory Cross-Validation of Threo-dihydrobupropion Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of bioanalytical assays for threo-dihydrobupropion, a primary active metabolite of bupropion (B1668061). Ensuring consistency and reliability of bioanalytical data across different laboratories is paramount for the successful progression of clinical trials and drug development programs. This document outlines key experimental protocols, presents a comparative summary of published assay performance data, and offers a standardized workflow for conducting a cross-laboratory comparison.
The Critical Role of Cross-Validation
In multi-site clinical trials or when bioanalytical testing is transferred between laboratories, cross-validation is essential to demonstrate that different analytical methods or the same method at different sites yield comparable results.[1][2] The primary objective is to identify and address any systematic bias between laboratories, ensuring data integrity and enabling the pooling of results from various sources.[3] Regulatory bodies such as the European Medicines Agency (EMA) provide guidelines on when cross-validation is necessary and the acceptance criteria that should be met.[4]
Comparative Performance of Threo-dihydrobupropion Assays
While no direct inter-laboratory comparison studies for threo-dihydrobupropion assays have been published, several well-validated stereoselective LC-MS/MS methods are available in the literature. The following tables summarize the key parameters from two such studies, providing a baseline for expected assay performance.
Table 1: Comparison of LC-MS/MS Methodologies for Threo-dihydrobupropion Analysis
| Parameter | Laboratory A (Hesse et al., 2016)[5][6] | Laboratory B (Masters et al., 2016)[7][8] |
| Analytical Method | Stereoselective LC-MS/MS | Stereoselective HPLC-MS/MS |
| Sample Type | Human Plasma | Human Plasma |
| Sample Preparation | Protein precipitation with trichloroacetic acid | Liquid-liquid extraction |
| Chromatography Column | α1-acid glycoprotein (B1211001) column | Lux 3 μ Cellulose-3 column |
| Internal Standard | Threohydrobupropion-d9 | Acetaminophen (APAP) |
| Mass Spectrometer | AB Sciex 3200, 4000 QTRAP, and 6500 | ABSciex 5500 QTRAP |
Table 2: Comparison of Assay Validation Parameters
| Parameter | Laboratory A (Hesse et al., 2016)[5][6] | Laboratory B (Masters et al., 2016)[7][8] |
| Linear Range | 0.25 - 1000 ng/mL | 0.15 - 150 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.15 ng/mL |
| Intra-assay Precision (%CV) | Within 12% | 3.4% - 15.4% |
| Inter-assay Precision (%CV) | Within 12% | 6.1% - 19.9% |
| Intra-assay Accuracy | Within 12% | 80.6% - 97.8% |
| Inter-assay Accuracy | Within 12% | 88.5% - 99.9% |
| Extraction Efficiency | Not explicitly reported | ≥70% |
Proposed Experimental Protocol for Cross-Validation
This protocol outlines a recommended procedure for conducting a cross-validation study between two laboratories (Lab A and Lab B) for the quantification of threo-dihydrobupropion in human plasma.
Study Design
-
Sample Selection : A minimum of 30 incurred human plasma samples from subjects administered bupropion should be used. The concentrations should span the entire calibration range of the assay.
-
Quality Control (QC) Samples : Prepare QC samples at low, medium, and high concentrations in pooled human plasma. These should be prepared at one site and distributed to both laboratories.
-
Analysis : Both laboratories should analyze the same set of incurred samples and QC samples in triplicate on the same day, if possible, to minimize temporal variability.
Sample Preparation (Example based on Protein Precipitation)
-
Thaw plasma samples and QC samples at room temperature and vortex.
-
Transfer 200 µL of each sample into a 96-well plate.[5]
-
Add 10 µL of the internal standard working solution (e.g., threohydrobupropion-d9).[5]
-
Add 40 µL of 20% aqueous trichloroacetic acid to precipitate proteins.[5]
-
Shake the plate for 5 minutes.[5]
-
Centrifuge the plate and transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis (Example Parameters)
-
Mobile Phase : A gradient of 20 mM aqueous ammonium (B1175870) formate (B1220265) (pH 5.0) and methanol.[5]
-
Flow Rate : 0.22 mL/min.[5]
-
Mass Spectrometry : Positive ion electrospray tandem mass spectrometry.
-
MRM Transitions : Monitor the specific precursor and product ions for threo-dihydrobupropion and its deuterated internal standard.
Acceptance Criteria
The acceptance criteria should be predefined in the study protocol. Based on EMA and Global Bioanalysis Consortium recommendations, the following criteria are suggested:
-
QC Samples : The mean accuracy for QC samples at each concentration level should be within ±15% of the nominal value. The precision (%CV) should not exceed 15%.[1][4]
-
Incurred Samples : For at least 67% of the incurred samples, the difference between the values obtained from the two laboratories should be within 20% of the mean of the two values.[4]
Visualizing the Workflow
To better understand the experimental and logical flow of the cross-validation process, the following diagrams are provided.
Caption: A typical experimental workflow for the analysis of threo-dihydrobupropion in plasma.
Caption: The logical workflow for conducting a cross-validation study between two laboratories.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. core.ac.uk [core.ac.uk]
Comparative Efficacy of Threo-dihydrobupropion and Other Norepinephrine-Dopamine Reuptake Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of threo-dihydrobupropion and other notable norepinephrine-dopamine reuptake inhibitors (NDRIs). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental methodologies, and underlying signaling pathways.
Introduction to Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs)
Norepinephrine-dopamine reuptake inhibitors (NDRIs) are a class of drugs that function by blocking the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This action inhibits the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentrations of these neurotransmitters and enhancing noradrenergic and dopaminergic neurotransmission. NDRIs are utilized in the treatment of various conditions, including depression, attention deficit hyperactivity disorder (ADHD), and narcolepsy. Bupropion (B1668061) is a widely recognized NDRI, and its pharmacological effects are significantly influenced by its active metabolites, which include hydroxybupropion (B195616), threo-dihydrobupropion, and erythro-dihydrobupropion.
Quantitative Comparison of NDRI Efficacy
Table 1: Inhibitory Potency (IC50) of NDRIs at Norepinephrine and Dopamine Transporters
| Compound | Transporter | IC50 (µM) | Species/Assay Condition |
| (±)-Bupropion | NET | 1.9[1] | Mouse striatal synaptosomes |
| DAT | 1.9[1][2] | Mouse striatal synaptosomes | |
| (±)-Hydroxybupropion | NET | 1.7[1] | Mouse striatal synaptosomes |
| DAT | 1.7[2] | Mouse striatal synaptosomes | |
| (2S,3S)-Hydroxybupropion (Radafaxine) | NET | 0.52[1] | Mouse striatal synaptosomes |
| DAT | 0.52[2] | Mouse striatal synaptosomes | |
| (2R,3R)-Hydroxybupropion | NET | >10[1] | Mouse striatal synaptosomes |
| DAT | >10[2] | Mouse striatal synaptosomes | |
| Methylphenidate | NET | ~0.1[3] | Human transporters in cellular background |
| DAT | ~0.1[3] | Human transporters in cellular background | |
| Nomifensine | DAT | 0.003714[4] | hDAT-CHO cells |
Table 2: Binding Affinity (Ki) of NDRIs at Norepinephrine and Dopamine Transporters
| Compound | Transporter | Ki (nM) | Species/Assay Condition |
| Bupropion | DAT | 550 - 2170[2] | Human DAT |
| Methylphenidate | NET | 38[5] | In vitro |
| DAT | 193[5] | In vitro | |
| Nomifensine | NET | - | - |
| DAT | - | - |
Signaling Pathway of Norepinephrine-Dopamine Reuptake Inhibition
The mechanism of action for NDRIs involves the direct blockade of the norepinephrine and dopamine transporters. The following diagram illustrates this signaling pathway.
Experimental Protocols
The determination of the inhibitory potency and binding affinity of NDRIs is crucial for their preclinical evaluation. The following are detailed methodologies for key experiments cited in this guide.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the target transporter.
Objective: To determine the IC50 value of a test compound for the inhibition of norepinephrine and dopamine uptake.
Materials:
-
Rat brain tissue (e.g., striatum for DAT, cortex for NET) or cells stably expressing human DAT or NET.
-
Radiolabeled neurotransmitters: [³H]dopamine and [³H]norepinephrine.
-
Krebs-HEPES buffer (KHB).
-
Test compound (e.g., threo-dihydrobupropion) and reference inhibitors.
-
96-well plates and filtration apparatus.
-
Scintillation counter.
Procedure:
-
Synaptosome/Cell Preparation: Prepare synaptosomes from the appropriate brain region or culture cells expressing the transporter of interest to confluence in 96-well plates.[6]
-
Pre-incubation: Wash the synaptosomes or cells with KHB and then pre-incubate with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.[7]
-
Initiation of Uptake: Add the radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine) to initiate the uptake reaction. The final concentration of the radioligand should be near its Km for the respective transporter.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly terminate the reaction by filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove unbound radioligand.[6]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known selective inhibitor. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a specific radiolabeled ligand from the transporter.
Objective: To determine the Ki value of a test compound for the norepinephrine and dopamine transporters.
Materials:
-
Membrane preparations from cells expressing human DAT or NET.
-
Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).
-
Assay buffer (e.g., Tris-HCl).
-
Test compound and a known high-affinity unlabeled ligand for determining non-specific binding.
-
96-well plates and filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the transporter of interest.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[2]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro screening of novel NDRIs.
Conclusion
References
- 1. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Establishing the Purity of threo-Dihydrobupropion Hydrochloride Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of threo-dihydrobupropion hydrochloride reference material. Ensuring the high purity of reference standards is a critical prerequisite for the accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities in drug development and quality control.[1][2][3] This document outlines key experimental protocols and presents a comparative analysis of data obtained from High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
Comparative Analysis of Analytical Techniques
The purity of a reference standard is typically established using a mass balance approach, incorporating data from multiple analytical techniques. Each technique offers a unique perspective on the sample's purity, and their combined use provides a comprehensive and reliable assessment. In this guide, we compare the purity assessment of a hypothetical batch of this compound using three orthogonal methods: HPLC-UV for organic impurities, qNMR for an absolute purity assay, and DSC for overall purity and detection of crystalline impurities.
Table 1: Comparison of Purity Assessment for this compound Reference Material
| Analytical Technique | Parameter Measured | Hypothetical Result (Vendor A) | Hypothetical Result (Vendor B) | Hypothetical Result (Vendor C) |
| HPLC-UV | Chromatographic Purity (% Area) | 99.85% | 99.72% | 99.91% |
| Individual Impurity A | 0.05% | 0.10% | 0.03% | |
| Individual Impurity B | 0.08% | 0.15% | 0.04% | |
| Total Impurities | 0.15% | 0.28% | 0.09% | |
| qNMR | Absolute Purity (m/m %) | 99.7% (± 0.2%) | 99.5% (± 0.2%) | 99.8% (± 0.2%) |
| DSC | Purity (mole %) | 99.90% | 99.85% | 99.95% |
| Mass Balance | Assigned Purity | 99.6% | 99.3% | 99.7% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible results.[1] Below are the methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurity Profiling
This method is designed to separate and quantify potential organic impurities in the this compound reference material.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM ammonium (B1175870) formate, pH 5.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[5]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference material in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Quantification: Impurities are quantified using the area percent method, assuming a relative response factor of 1.0 for all impurities unless otherwise determined.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assay
qNMR is a primary analytical method that allows for the direct measurement of the analyte's purity without the need for a specific reference standard of the analyte itself.[3][6][7][8]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble and stable (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound reference material.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
A 90° pulse angle.
-
A relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Differential Scanning Calorimetry (DSC) for Purity Determination
DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline organic compounds.[9][10] The presence of impurities lowers the melting point and broadens the melting endotherm.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the reference material into an aluminum pan and hermetically seal it.
-
Experimental Conditions:
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to ensure thermal equilibrium.
-
Temperature Range: The sample is heated from a temperature well below its melting point to a temperature above its melting point (e.g., from 100 °C to 200 °C).
-
Purge Gas: An inert gas, such as nitrogen, is used to purge the sample chamber at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: The purity is calculated from the shape of the melting peak using the van't Hoff equation, which is typically integrated into the instrument's software.
Visualizing the Workflow and Relationships
To better illustrate the process of establishing the purity of a reference material and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Workflow for establishing the purity of a reference material.
Caption: Relationship between the reference material, its impurities, and analytical techniques.
Conclusion
The establishment of purity for a reference material like this compound requires a multi-faceted analytical approach. This guide has demonstrated how orthogonal techniques such as HPLC-UV, qNMR, and DSC can be employed to provide a comprehensive and reliable purity assessment. The provided experimental protocols and comparative data serve as a valuable resource for researchers and scientists in the pharmaceutical industry, ensuring the quality and accuracy of their analytical measurements. Adherence to rigorous characterization as outlined in ICH guidelines is paramount for regulatory compliance and the overall integrity of drug development processes.[1][2][11]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. database.ich.org [database.ich.org]
- 3. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 4. scispace.com [scispace.com]
- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edqm.eu [edqm.eu]
Comparative Bioavailability of Threo-dihydrobupropion Salt Forms: A Review of Surrogated Data
For Researchers, Scientists, and Drug Development Professionals
The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, as it can significantly influence the drug's physicochemical properties, including solubility, dissolution rate, and stability, which in turn can impact its bioavailability.[1][2][3] While data on threo-dihydrobupropion salts is limited, the principles of salt selection and their impact on pharmacokinetics remain relevant.
Influence of Salt Form on Bioavailability
The choice of a salt form can modulate the bioavailability of a drug through several mechanisms:
-
Solubility and Dissolution Rate: Salt forms of a drug often exhibit different aqueous solubilities and dissolution rates compared to the free base or acid.[1][4] Generally, higher solubility and faster dissolution can lead to increased absorption and bioavailability.
-
Hygroscopicity: The tendency of a salt to absorb moisture from the air can affect its physical and chemical stability, which may have implications for its formulation and long-term bioavailability.[5]
-
Crystal Form (Polymorphism): Different salt forms can exist in various crystalline structures (polymorphs), each with unique physical properties that can influence bioavailability.[5]
-
Common Ion Effect: In the gastrointestinal tract, the presence of common ions can suppress the dissolution of a salt, potentially affecting its absorption.[3]
Comparative Pharmacokinetics of Threo-dihydrobupropion Following Administration of Bupropion (B1668061) HCl and Bupropion HBr
While no studies have directly administered different salt forms of threo-dihydrobupropion, valuable insights can be drawn from the comparative bioavailability studies of bupropion hydrochloride (HCl) and bupropion hydrobromide (HBr). These studies have demonstrated pharmacokinetic bioequivalence for extended-release formulations of both salts.[6]
One review by the FDA noted that the relative bioavailability for the extent of absorption for bupropion hydrobromide was 90% of that observed for bupropion hydrochloride, indicating a minor difference for the parent drug.[7] The pharmacokinetic parameters of the active metabolites, including threo-dihydrobupropion, are crucial for understanding the overall therapeutic effect.
The following table summarizes the pharmacokinetic data for threo-dihydrobupropion from a study involving different release formulations of bupropion HCl. While this does not provide a direct comparison between salt forms, it offers a baseline for the expected pharmacokinetic profile of this major metabolite.
Table 1: Pharmacokinetic Parameters of Threo-dihydrobupropion in Elderly Patients with Depression Following Bupropion Administration
| Parameter | Mean Value (± SD) |
| Apparent Half-Life (t½ app) | 38.8 ± 7.6 hours |
Source: Data from a study on the pharmacokinetics of single- and multiple-dose bupropion in elderly patients.[8]
It is important to note that after multiple dosing of bupropion, there was evidence of inordinate accumulation of its metabolites in some elderly patients.[8]
Experimental Protocols
A detailed experimental protocol is crucial for the accurate assessment of bioavailability. The following is a representative protocol from a pharmacokinetic study of bupropion hydrochloride products with different release patterns in healthy human volunteers.
Study Design:
-
Treatments: Single oral dose of different formulations of bupropion HCl (e.g., immediate-release, sustained-release, and extended-release).[9][11]
-
Washout Period: A sufficient washout period between each treatment phase.[11]
Procedure:
-
Fasting: Subjects fast for at least 10 hours before and 4 hours after drug administration.[11]
-
Drug Administration: A single dose of the bupropion formulation is administered with a standardized volume of water (e.g., 240 mL).[11]
-
Blood Sampling: Blood samples are collected at predetermined time points, such as 0 (pre-dose), 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.[9][11]
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation and stored frozen (e.g., at -80°C) until analysis.[9]
-
Bioanalytical Method: Plasma concentrations of bupropion and its metabolites (including threo-dihydrobupropion) are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).[11]
-
Statistical Analysis: Statistical methods are employed to compare the pharmacokinetic parameters between the different formulations.[12]
Visualizing the Process
To better understand the experimental workflow and the metabolic context, the following diagrams are provided.
Caption: Experimental workflow for a comparative bioavailability study.
Caption: Metabolic pathway of bupropion to its major active metabolites.
Conclusion
Direct comparative bioavailability data for different salt forms of threo-dihydrobupropion is currently lacking. However, by examining the data from studies on the parent drug, bupropion, we can infer that while different salt forms like HCl and HBr may lead to minor differences in the parent drug's bioavailability, the overall exposure to the active metabolite, threo-dihydrobupropion, is likely to be similar, as evidenced by the bioequivalence of the extended-release bupropion salt formulations. Further research directly comparing the salt forms of threo-dihydrobupropion is warranted to definitively characterize any potential differences in their pharmacokinetic profiles. Such studies would be invaluable for optimizing the formulation and therapeutic use of this important active metabolite.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. rjpdft.com [rjpdft.com]
- 4. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. cdn.neiglobal.com [cdn.neiglobal.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics of single- and multiple-dose bupropion in elderly patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Pharmacogenomics of Bupropion in Three Different Formulations with Different Release Kinetics in Healthy Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. complexgenerics.org [complexgenerics.org]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Validating the Specificity of Threo-dihydrobupropion in Competitive Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of threo-dihydrobupropion's binding specificity in competitive binding assays, with a focus on its interaction with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, functions as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2]. Its pharmacological activity is significantly influenced by its active metabolites, including threo-dihydrobupropion, which are present in notable concentrations in plasma[3]. This document offers a summary of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows to assist researchers in evaluating the specificity of threo-dihydrobupropion.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities (IC50 values) of racemic threo-dihydrobupropion, its parent compound bupropion, and another major metabolite, hydroxybupropion, for the dopamine and norepinephrine transporters. It is important to note that the available data originates from studies conducted on different species (rat and mouse), which should be taken into consideration when making direct comparisons.
| Compound | Transporter | Species | Assay Type | IC50 (µM) | Reference |
| (±)-Threo-dihydrobupropion | DAT | Rat | [3H]Dopamine Uptake Inhibition | 47 | N/A |
| NET | Rat | [3H]Norepinephrine Uptake Inhibition | 16 | N/A | |
| (±)-Bupropion | DAT | Mouse | [3H]Dopamine Uptake Inhibition | 1.9 | [4][5] |
| (±)-Hydroxybupropion | DAT | Mouse | [3H]Dopamine Uptake Inhibition | 1.7 | [4][5] |
| (2S,3S)-Hydroxybupropion | DAT | Mouse | [3H]Dopamine Uptake Inhibition | 0.52 | [4][5] |
| (2R,3R)-Hydroxybupropion | DAT | Mouse | [3H]Dopamine Uptake Inhibition | >10 | [4][5] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Experimental Protocols
Detailed methodologies for conducting competitive binding assays for the dopamine and norepinephrine transporters are provided below. These protocols are based on established practices in the field and are intended to serve as a guide for researchers.
Dopamine Transporter (DAT) Competitive Binding Assay
This protocol describes a method for determining the binding affinity of a test compound, such as threo-dihydrobupropion, to the dopamine transporter using a radioligand binding assay.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [3H]WIN 35,428 (a cocaine analog that binds to DAT).
-
Test Compound: Threo-dihydrobupropion.
-
Reference Compound: Cocaine or GBR 12909.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Cell harvester.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Procedure:
-
Membrane Preparation:
-
Culture hDAT-expressing cells to confluency.
-
Harvest the cells and centrifuge at a low speed to pellet them.
-
Wash the cell pellet with ice-cold assay buffer and centrifuge again.
-
Resuspend the pellet in a small volume of ice-cold assay buffer and homogenize.
-
Centrifuge the homogenate at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh, ice-cold assay buffer and resuspend.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [3H]WIN 35,428 (at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Non-specific binding control, [3H]WIN 35,428, and the membrane preparation.
-
Test Compound: Serial dilutions of threo-dihydrobupropion, [3H]WIN 35,428, and the membrane preparation.
-
Reference Compound: Serial dilutions of the reference compound, [3H]WIN 35,428, and the membrane preparation.
-
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium, typically with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Norepinephrine Transporter (NET) Competitive Binding Assay
This protocol outlines a method for assessing the binding affinity of a test compound to the norepinephrine transporter.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET).
-
Radioligand: [3H]Nisoxetine (a selective NET inhibitor).
-
Test Compound: Threo-dihydrobupropion.
-
Reference Compound: Desipramine or atomoxetine.
-
Non-specific Binding Control: A high concentration of a known NET inhibitor (e.g., 10 µM desipramine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Cell harvester.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as for the DAT competitive binding assay, using hNET-expressing cells.
-
-
Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [3H]Nisoxetine (at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Non-specific binding control, [3H]Nisoxetine, and the membrane preparation.
-
Test Compound: Serial dilutions of threo-dihydrobupropion, [3H]Nisoxetine, and the membrane preparation.
-
Reference Compound: Serial dilutions of the reference compound, [3H]Nisoxetine, and the membrane preparation.
-
-
Incubate the plate at 4°C for 2-4 hours with gentle agitation.
-
-
Filtration and Counting:
-
Follow the same procedure as for the DAT competitive binding assay.
-
-
Data Analysis:
-
Follow the same procedure as for the DAT competitive binding assay to determine the IC50 and Ki values for the test compound at the norepinephrine transporter.
-
Visualizations
The following diagrams illustrate the experimental workflow of a competitive binding assay and the signaling pathway of dopamine and norepinephrine reuptake inhibition.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Mechanism of dopamine and norepinephrine reuptake inhibition.
References
- 1. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bupropion - Wikipedia [en.wikipedia.org]
- 3. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Threo-dihydrobupropion's Effects in Different Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of threo-dihydrobupropion, a primary active metabolite of the antidepressant and smoking cessation aid bupropion (B1668061), across various preclinical animal models. The objective is to offer a clear, data-driven comparison of its pharmacological activity in models relevant to depression, Attention-Deficit/Hyperactivity Disorder (ADHD), and nicotine (B1678760) dependence.
Introduction to Threo-dihydrobupropion
Bupropion is an atypical antidepressant that functions primarily as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor (NDRI).[1] Following administration, bupropion is extensively metabolized into three major active metabolites: hydroxybupropion, threo-dihydrobupropion, and erythrohydrobupropion.[2] These metabolites, particularly threo-dihydrobupropion, are present in significant concentrations in the plasma, often exceeding those of the parent drug, and are believed to contribute substantially to bupropion's overall therapeutic effects.[3] Understanding the specific pharmacological profile of threo-dihydrobupropion is therefore crucial for a comprehensive grasp of bupropion's mechanism of action and for the development of novel therapeutics.
Neurochemical Profile: Dopamine and Norepinephrine Transporter Inhibition
The primary mechanism of action for bupropion and its active metabolites is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters. In vitro studies using rat brain synaptosomes have quantified the inhibitory potency of these compounds.
| Compound | Transporter | IC50 (nM)[4] |
| Bupropion | DAT | 305 |
| NET | 3715 | |
| (±)-Hydroxybupropion | DAT | 1700[5] |
| (2S,3S)-Hydroxybupropion | DAT | 520[5] |
| (2R,3R)-Hydroxybupropion | DAT | >10000[5] |
| Threo-dihydrobupropion | DAT | ND |
| NET | ND |
ND: Not directly determined in the cited comparative studies. It is reported that threo-dihydrobupropion exhibits approximately 20% of the in vivo activity of bupropion in mice.[3]
This data highlights the activity of bupropion and its metabolites at DAT and NET. The stereoisomer (2S,3S)-hydroxybupropion, which is structurally related to one of the stereoisomers of threo-dihydrobupropion, shows significant potency at the dopamine transporter.
Signaling Pathway of Threo-dihydrobupropion
The following diagram illustrates the proposed mechanism of action of threo-dihydrobupropion at the synaptic level, leading to increased dopaminergic and noradrenergic signaling.
Caption: Proposed signaling pathway of threo-dihydrobupropion.
Comparative Efficacy in Animal Models
Nicotine Dependence: Conditioned Place Preference (CPP) in Mice
The CPP paradigm is utilized to assess the rewarding or aversive properties of drugs. In the context of nicotine dependence, this model can evaluate how a compound alters the rewarding effects of nicotine.
Quantitative Data:
| Treatment Group | Dose (mg/kg, s.c.) | Change in Time Spent in Drug-Paired Chamber (s) (Mean ± SEM)[5] |
| Vehicle + Saline | - | 15 ± 7 |
| Vehicle + Nicotine | 0.5 | 75 ± 9* |
| Bupropion + Nicotine | 0.1 | 60 ± 12 |
| 0.5 | 35 ± 10 | |
| 1 | 20 ± 8 | |
| (2S,3S)-Hydroxybupropion + Nicotine | 0.05 | 45 ± 11 |
| 0.1 | 25 ± 9 | |
| 0.5 | 18 ± 7** | |
| (2R,3R)-Hydroxybupropion + Nicotine | 1-10 | No significant effect |
*p < 0.05 vs. Vehicle + Saline; *p < 0.05 vs. Vehicle + Nicotine
These data indicate that both bupropion and (2S,3S)-hydroxybupropion significantly attenuate the rewarding effects of nicotine in the CPP test in mice, with (2S,3S)-hydroxybupropion demonstrating higher potency.
Experimental Protocol: Nicotine-Induced Conditioned Place Preference
-
Animals: Male ICR mice.
-
Apparatus: A two-chambered CPP box with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning Phase (Day 1): Mice are allowed to freely explore both chambers for 15 minutes to establish baseline preference.
-
Conditioning Phase (Days 2-9): A biased design is used. On alternating days, mice receive an injection of nicotine (0.5 mg/kg, s.c.) and are confined to their initially non-preferred chamber for 30 minutes. On the other days, they receive a saline injection and are confined to their preferred chamber. Test compounds (bupropion or its metabolites) are administered prior to the nicotine or saline injections.
-
Test Phase (Day 10): Mice are placed in the apparatus with free access to both chambers, and the time spent in each chamber is recorded for 15 minutes.
-
-
Data Analysis: The change in time spent in the drug-paired chamber from the pre-conditioning to the test phase is calculated. A significant increase indicates a conditioned place preference.
Experimental Workflow: Conditioned Place Preference
Caption: Experimental workflow for Conditioned Place Preference.
Depression: Forced Swim Test (FST) in Mice and Rats
The FST is a common behavioral assay used to screen for antidepressant-like activity. A reduction in the duration of immobility is indicative of an antidepressant effect.
Quantitative Data:
| Animal Model | Treatment Group | Dose (mg/kg) | Outcome[1][6] |
| Rat | Bupropion | 10-40 | Significantly decreased immobility time in a dose-dependent manner. |
| Mouse | Bupropion | 20-40 | Significantly reduced immobility time compared to vehicle. |
Experimental Protocol: Forced Swim Test (Mouse)
-
Animals: Male Swiss mice.
-
Apparatus: A transparent glass cylinder (20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 7.5 cm.
-
Procedure:
-
Mice are individually placed in the cylinder for a 6-minute session.
-
Behavior is typically recorded via video for later analysis.
-
The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is scored during the last 4 minutes of the test.
-
-
Data Analysis: The total time spent immobile is calculated and compared between treatment groups.
ADHD: Spontaneously Hypertensive Rat (SHR) Model
The SHR is a widely accepted genetic animal model of ADHD, exhibiting key behavioral characteristics of the disorder, including hyperactivity and impulsivity.[7][8]
Quantitative Data:
There is a lack of published studies directly comparing the effects of threo-dihydrobupropion to bupropion in the SHR model. Research in this model has primarily focused on established ADHD medications like methylphenidate. Bupropion has been shown to have effects on locomotor activity in rats.[9]
Experimental Protocol: Assessment of Locomotor Activity in Rats
-
Animals: Spontaneously Hypertensive Rats (SHR) and a normotensive control strain (e.g., Wistar-Kyoto).
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.
-
Procedure:
-
Rats are habituated to the testing room.
-
Following administration of the test compound or vehicle, each rat is placed individually into the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60 minutes).
-
-
Data Analysis: Total distance traveled and other locomotor parameters are compared between treatment groups and strains.
Summary and Future Directions
The available preclinical data suggests that threo-dihydrobupropion, as represented by its stereoisomer (2S,3S)-hydroxybupropion, is a pharmacologically active metabolite of bupropion that contributes to its effects in models of nicotine dependence. Its high potency in the conditioned place preference test highlights its potential significance in the smoking cessation properties of bupropion.
However, a notable gap exists in the literature regarding the direct comparative effects of threo-dihydrobupropion in established animal models of depression and ADHD. While bupropion has demonstrated efficacy in these models, the specific contribution of threo-dihydrobupropion remains to be fully elucidated.
Future research should focus on:
-
Directly comparing the antidepressant-like effects of threo-dihydrobupropion and its stereoisomers with bupropion in the forced swim test and other models of depression.
-
Evaluating the efficacy of threo-dihydrobupropion in reducing hyperactivity and impulsivity in the spontaneously hypertensive rat model of ADHD.
-
Further characterizing the pharmacokinetic and pharmacodynamic profiles of individual bupropion metabolites to better understand their contribution to the overall clinical effects of the parent drug.
Such studies are essential for a more complete understanding of bupropion's pharmacology and could inform the development of novel therapeutic agents with improved efficacy and side-effect profiles.
References
- 1. Effects of bupropion on the forced swim test and release of dopamine in the nucleus accumbens in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bupropion on the forced swim test and release of dopamine in the nucleus accumbens in ACTH-treated rats | Semantic Scholar [semanticscholar.org]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Drug reinforcement in a rat model of attention deficit/hyperactivity disorder--the Spontaneously Hypertensive Rat (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The spontaneously hypertensive rat/Izm (SHR/Izm) shows attention deficit/hyperactivity disorder-like behaviors but without impulsive behavior: therapeutic implications of low-dose methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparisons between bupropion and dexamphetamine in a range of in vivo tests exploring dopaminergic transmission - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Threo-dihydrobupropion Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of threo-dihydrobupropion hydrochloride, ensuring the protection of both laboratory personnel and the environment.
Regulatory Framework
The disposal of this compound, like other pharmaceutical and research chemicals, is governed by a multi-tiered regulatory landscape. While one Safety Data Sheet (SDS) classifies this compound as "Not a hazardous substance or mixture," another designates it as "Toxic by ingestion" and "Harmful if swallowed"[1][2]. Given this discrepancy, a conservative approach that treats the substance as potentially hazardous is recommended.
Disposal procedures must align with federal, state, and local regulations[2][3]. In the United States, the primary federal bodies governing pharmaceutical waste are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[4][5].
| Regulatory Body | Key Regulations and Considerations |
| EPA | The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste[4][5]. Subpart P of RCRA specifically prohibits the sewering (flushing down the drain) of hazardous pharmaceutical waste by healthcare facilities[5][6]. |
| DEA | Regulates the disposal of controlled substances to prevent diversion. While this compound is not currently listed as a controlled substance, this highlights the importance of secure waste management[4]. |
| State/Local | State and local regulations may be more stringent than federal mandates. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local requirements[4]. |
Experimental Protocol: Disposal of this compound
This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Designated hazardous waste container, clearly labeled
-
Sealable plastic bags
-
Spill kit with absorbent material
Procedure:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), as hazardous chemical waste.
-
Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Preparing Solid Waste for Disposal:
-
Preparing Liquid Waste for Disposal:
-
Collect solutions containing this compound in a designated, sealed, and leak-proof hazardous waste container.
-
The container must be labeled with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
Do not dispose of liquid waste containing this compound down the drain [5][9].
-
-
Disposal of Contaminated Labware:
-
Disposable items such as gloves, wipes, and pipette tips that are contaminated with this compound should be placed in a sealed plastic bag and then into the designated solid hazardous waste container[10].
-
For contaminated glassware, rinse it thoroughly with a suitable solvent. The first rinseate must be collected and disposed of as liquid hazardous waste[7][10]. Subsequent rinses may be managed as non-hazardous waste, pending institutional guidelines.
-
-
Accidental Spills:
-
In the event of a spill, evacuate the immediate area if necessary and ensure proper ventilation[1].
-
Wearing appropriate PPE, cover the spill with a suitable absorbent material from your spill kit.
-
Sweep up the absorbed material and place it into a sealed container for disposal as hazardous waste[1][2].
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
-
Waste Pickup and Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Once the container is full, or in accordance with your institution's policies, request a waste pickup from your EHS department or a licensed hazardous waste disposal contractor[7].
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. esschemco.com [esschemco.com]
- 3. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guidance for Handling Threo-dihydrobupropion Hydrochloride
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Threo-dihydrobupropion hydrochloride, a primary metabolite of Bupropion.[1] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[2][3] It may also cause skin and eye irritation and respiratory tract irritation if inhaled.[2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[2][4] |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use.[2] |
| Skin and Body Protection | Wear suitable protective clothing.[2] Impervious clothing is recommended.[5] |
| Respiratory Protection | In case of insufficient ventilation or when dust formation is likely, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4] |
Operational Plan: From Receipt to Storage
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from receiving the compound to its proper storage.
Caption: Workflow for Handling this compound.
Experimental Protocols:
Safe handling procedures are paramount. Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][5] When handling the solid compound, take care to avoid the formation of dust and aerosols.[2] Use appropriate tools for weighing and transferring the material.
Spill Management and First Aid
In the event of a spill, immediately evacuate the area and wear the prescribed PPE before cleaning.[5] Sweep up the solid material and place it into a suitable container for disposal.[2] Do not let the product enter drains.[2]
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a poison center or doctor immediately. Rinse mouth with water. Do not induce vomiting.[2][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4] |
| Skin Contact | Remove contaminated clothing. Wash the affected area immediately with plenty of water and soap.[2][4] If skin irritation occurs, get medical advice.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] |
Disposal Plan
Dispose of this compound and any contaminated packaging in a manner consistent with federal, state, and local regulations.[2] The unused product should be disposed of as chemical waste.[2] Do not allow the chemical to enter drains or the environment.[4]
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. esschemco.com [esschemco.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. targetmol.com [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
